(5-Methylthiophen-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(5-methylthiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-5-2-3-6(4-7)8-5;/h2-3H,4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTMVCYERKXKDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640429 | |
| Record name | 1-(5-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171661-55-5 | |
| Record name | 1-(5-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: (5-Methylthiophen-2-yl)methanamine hydrochloride
CAS Number: 171661-55-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methylthiophen-2-yl)methanamine hydrochloride, with the CAS number 171661-55-5, is a heterocyclic amine of interest in medicinal chemistry and drug discovery.[1] The thiophene moiety is a well-established pharmacophore present in numerous approved drugs, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential synthetic routes, and analytical methodologies. Due to the limited publicly available data on this specific molecule, this guide also extrapolates potential biological activities and experimental protocols based on the known pharmacology of structurally related thiophene derivatives.
Chemical and Physical Properties
This compound is the salt form of the free base, (5-Methylthiophen-2-yl)methanamine (CAS Number: 104163-34-0). The hydrochloride salt is expected to be a crystalline solid with improved solubility and stability compared to the free base.
| Property | Value | Source |
| CAS Number | 171661-55-5 | [1] |
| Molecular Formula | C₆H₁₀ClNS | [1] |
| Molecular Weight | 163.67 g/mol | |
| Synonyms | 2-(Aminomethyl)-5-methylthiophene hydrochloride, (5-methylthien-2-yl)methylamine hydrochloride | [1] |
Synthesis and Manufacturing
Synthesis of (5-Methylthiophen-2-yl)methanamine (Free Base)
Two primary retrosynthetic approaches are considered:
-
Route A: Reductive Amination of 5-Methylthiophene-2-carbaldehyde. This is a common and efficient method for the synthesis of amines.
-
Route B: Reduction of 5-Methylthiophene-2-carbonitrile. This route offers an alternative pathway from a different starting material.
Experimental Protocol (Hypothetical): Reductive Amination
-
Imine Formation: To a solution of 5-methylthiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, add a solution of ammonia in methanol (excess). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Formation of the Hydrochloride Salt
The purified (5-Methylthiophen-2-yl)methanamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity, purity, and quality of this compound. While specific data for this compound is not publicly available, the following are standard analytical techniques that would be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group, the thiophene ring protons, and the aminomethyl protons. The integration of these signals would confirm the proton count. |
| ¹³C NMR | Resonances for the methyl carbon, the thiophene ring carbons, and the aminomethyl carbon. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base. |
| HPLC | A single major peak indicating the purity of the compound. The retention time is specific to the analytical method used. |
| FT-IR | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C=C stretching (thiophene ring). |
Hypothetical Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Potential Biological Activity and Signaling Pathways (Inferred)
Direct biological data for this compound is not available in published literature. However, the thiophene scaffold is a key component of many biologically active compounds. Based on the broader class of thiophene derivatives, the following potential biological activities can be inferred as starting points for further investigation.
-
Antimicrobial Activity: Thiophene derivatives are known to possess antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Many thiophene-containing compounds exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.
-
Anticancer Activity: Certain substituted thiophenes have demonstrated cytotoxic effects against various cancer cell lines.
Hypothetical Signaling Pathway Involvement
Given the structural alerts and the known activities of similar compounds, this compound could potentially interact with various cellular signaling pathways. For instance, in the context of cancer, it might modulate pathways involved in cell cycle regulation, apoptosis, or angiogenesis.
Conclusion and Future Directions
This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide has outlined its fundamental chemical properties, plausible synthetic and analytical methodologies, and inferred potential biological activities based on the well-established pharmacology of the thiophene nucleus. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological properties through in vitro and in vivo studies to validate the hypothesized activities and elucidate its mechanism of action.
References
An In-depth Technical Guide to (5-Methylthiophen-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (5-Methylthiophen-2-yl)methanamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. Given the prevalence of the thiophene scaffold in numerous FDA-approved drugs, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. This guide covers its chemical structure, physicochemical properties, a detailed plausible synthesis protocol, and its potential applications in drug discovery.
Chemical Identity and Structure
This compound is a stable salt of a primary amine attached to a methylated thiophene ring. The thiophene nucleus is a privileged pharmacophore, and modifications at the 2 and 5 positions are common strategies in the development of new chemical entities.
The chemical structure consists of a 2-methylthiophene core with an aminomethyl group at the 5-position. The primary amine is protonated by hydrochloric acid to form the hydrochloride salt, which typically improves the compound's stability and handling characteristics.
| Identifier | Value |
| IUPAC Name | (5-Methylthiophen-2-yl)methanamine;hydrochloride |
| CAS Number | 171661-55-5[1] |
| Molecular Formula | C₆H₁₀ClNS[1] |
| Molecular Weight | 163.67 g/mol |
| Synonyms | (5-methylthien-2-yl)methylamine hydrochloride, 2-(Aminomethyl)-5-methylthiophene hydrochloride[1] |
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported in public literature. The data below is compiled from available supplier information. Researchers are advised to confirm these properties on receipt of a sample.
| Property | Value | Source |
| Physical State | Solid | Assumed |
| Melting Point | 191-193 °C | [2] |
| Solubility | No data available | - |
| pKa | No data available | - |
Synthesis and Experimental Protocols
Caption: Plausible synthetic workflow for (5-Methylthiophen-2-yl)methanamine HCl.
Experimental Protocol: A Plausible Synthesis
Step 1: Vilsmeier-Haack Formylation of 2-Methylthiophene
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Activation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture (the Vilsmeier reagent) for an additional 30 minutes at 0 °C.
-
Reaction: Add 2-methylthiophene (1 equivalent) dropwise to the Vilsmeier reagent. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide (30% w/v) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product, 5-methylthiophene-2-carbaldehyde, by flash column chromatography on silica gel to yield the pure aldehyde.
Step 2: Reductive Amination to form (5-Methylthiophen-2-yl)methanamine
-
Setup: In a high-pressure hydrogenation vessel, dissolve the 5-methylthiophene-2-carbaldehyde (1 equivalent) from the previous step in methanol saturated with ammonia.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution.
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude (5-Methylthiophen-2-yl)methanamine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine from Step 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Precipitation: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring. A precipitate should form immediately.
-
Isolation: Continue stirring for 30 minutes in the ice bath. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities. Dry the resulting white or off-white solid under vacuum to yield pure this compound.
Spectroscopic Characterization
While specific, verified spectra for this compound are not available in the searched databases, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on its structure.
Expected ¹H NMR Signals (in D₂O or DMSO-d₆):
-
A singlet for the methyl group protons (-CH₃) around δ 2.4-2.6 ppm.
-
A singlet or AB quartet for the methylene protons (-CH₂-NH₃⁺) around δ 4.0-4.3 ppm.
-
Two doublets for the thiophene ring protons (H3 and H4) in the aromatic region (δ 6.8-7.2 ppm), showing characteristic thiophene coupling constants (J ≈ 3-5 Hz).
-
A broad singlet for the ammonium protons (-NH₃⁺), which may be exchangeable with D₂O.
Expected ¹³C NMR Signals (in D₂O or DMSO-d₆):
-
A signal for the methyl carbon (-CH₃) around δ 15-20 ppm.
-
A signal for the methylene carbon (-CH₂) around δ 40-45 ppm.
-
Four distinct signals for the thiophene ring carbons, with two quaternary carbons (C2, C5) and two methine carbons (C3, C4), expected in the range of δ 120-150 ppm.
Applications in Research and Drug Development
This compound is a versatile synthetic intermediate. Its utility stems from the presence of two key reactive sites: the primary amine and the thiophene ring.
-
Scaffold for Medicinal Chemistry: The thiophene ring is a bioisostere of the benzene ring and is found in numerous marketed drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. This compound provides a ready-made thiophene scaffold for elaboration.
-
Amine Functionalization: The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including acylation to form amides, alkylation to form secondary or tertiary amines, and condensation reactions to form imines or other heterocyclic systems. These reactions are fundamental in building molecular complexity for structure-activity relationship (SAR) studies.
Caption: Role as a versatile building block in synthetic chemistry.
The strategic placement of the methyl and aminomethyl groups allows for the exploration of chemical space around the thiophene core, making this compound a valuable starting material for generating libraries of diverse molecules for high-throughput screening in drug discovery programs.
References
molecular weight of (5-Methylthiophen-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylthiophen-2-yl)methanamine hydrochloride is a chemical compound belonging to the thiophene class of heterocyclic molecules. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] This guide provides a summary of the key physicochemical properties, a plausible synthetic route, and an overview of the potential biological context and safety considerations for this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. The molecular weight is calculated from its molecular formula, C₆H₁₀ClNS.[5]
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNS | [5] |
| Molecular Weight | 163.67 g/mol | Calculated |
| CAS Number | 171661-55-5 | [5] |
| Appearance | Off-white solid (general for similar compounds) | [6] |
| Solubility | Soluble in water (general for hydrochlorides) | [6][7] |
Molecular Weight Calculation:
The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The atomic weights used are: Carbon (12.011 u), Hydrogen (1.008 u), Chlorine (35.453 u), Nitrogen (14.007 u), and Sulfur (32.06 u).
-
Carbon: 6 * 12.011 u = 72.066 u
-
Hydrogen: 10 * 1.008 u = 10.080 u
-
Chlorine: 1 * 35.453 u = 35.453 u
-
Nitrogen: 1 * 14.007 u = 14.007 u
-
Sulfur: 1 * 32.06 u = 32.060 u
-
Total Molecular Weight: 163.666 g/mol
Synthesis Workflow
Below is a conceptual workflow for the synthesis of (5-Methylthiophen-2-yl)methanamine, which can then be converted to its hydrochloride salt.
Caption: Conceptual synthesis workflow for this compound.
Biological Context and Potential Applications
While specific biological activities for this compound are not detailed in the available literature, the broader class of thiophene derivatives is known to exhibit a wide range of pharmacological effects. These include:
-
Antimicrobial and Antifungal Activity: Many 2-aminothiophene derivatives have been investigated for their potential as antimicrobial and antifungal agents.
-
Anti-inflammatory and Analgesic Properties: Thiophene-containing compounds have shown promise as anti-inflammatory and analgesic agents.
-
Antitumor Activity: Certain thiophene derivatives have been studied for their potential as anticancer agents.[8]
-
Enzyme Inhibition: Thiophenes have been explored as inhibitors for various enzymes, with some showing potential as HIV-1 protease inhibitors.[1][3]
-
Positive Allosteric Modulators: Recent studies have shown that 2-aminothiophene derivatives can act as positive allosteric modulators of receptors like the glucagon-like peptide 1 receptor (GLP-1R), which is a target for the treatment of type 2 diabetes and obesity.[9]
Given these general activities, this compound could be a candidate for investigation in these therapeutic areas. However, without specific experimental data, its biological role remains speculative.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on safety data sheets for similar chemical structures, general safety precautions should be observed.
General Safety Recommendations:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Handle in a well-ventilated area or in a fume hood. Avoid breathing dust.[5]
-
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]
-
Skin Contact: May cause skin irritation. Wash off immediately with soap and plenty of water.
-
Ingestion: May be harmful if swallowed.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.
Conclusion
This compound is a thiophene derivative with a calculated molecular weight of 163.67 g/mol . While the thiophene scaffold is of significant interest in drug discovery, there is a notable lack of specific, in-depth technical data for this particular compound in the public domain. Researchers and drug development professionals interested in this molecule should consider a thorough experimental evaluation to determine its physicochemical properties, biological activity, and safety profile. The information provided in this guide serves as a preliminary overview based on general chemical knowledge and data from related compounds.
References
- 1. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]
- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 171661-55-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.se [fishersci.se]
- 8. ijpbs.com [ijpbs.com]
- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of (5-Methylthiophen-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylthiophen-2-yl)methanamine hydrochloride is a chemical compound belonging to the thiophene class, a heterocyclic aromatic ring containing a sulfur atom. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthesis route with detailed experimental protocols, analytical methods for purity assessment, and a discussion of its potential biological activities based on the characteristics of related thiophene compounds.
Physicochemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 171661-55-5 | [1] |
| Molecular Formula | C₆H₁₀ClNS | [1] |
| Molecular Weight | 163.67 g/mol | - |
| Melting Point | 191-193 °C | - |
| Boiling Point (of free amine) | 67-68 °C at 3 mmHg (Predicted) | [2] |
| Density (of free amine) | ~1.1 g/mL (Predicted) | [2] |
| Solubility | No data available. Expected to be soluble in water and lower alcohols. | - |
| pKa | No data available. | - |
Predicted Spectroscopic Data for the Free Amine, (5-Methylthiophen-2-yl)methanamine:
-
¹H NMR: Predicted chemical shifts are approximately:
-
δ 2.4 (s, 3H, -CH₃)
-
δ 3.9 (s, 2H, -CH₂NH₂)
-
δ 6.6 (d, 1H, thiophene ring H)
-
δ 6.8 (d, 1H, thiophene ring H)
-
The NH₂ protons would likely appear as a broad singlet.
-
-
¹³C NMR: Predicted chemical shifts are approximately:
Experimental Protocols
Synthesis
A plausible and common synthetic route to this compound involves a two-step process starting from 2-methylthiophene: Vilsmeier-Haack formylation to produce the intermediate aldehyde, followed by reductive amination and subsequent hydrochloride salt formation.
Step 1: Synthesis of 5-Methyl-2-thiophenecarboxaldehyde
This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto the thiophene ring.[7]
-
Materials: 2-Methylthiophene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of DMF in DCM to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add 2-methylthiophene dropwise to the reaction mixture, ensuring the temperature does not exceed 20 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-methyl-2-thiophenecarboxaldehyde.
-
Purify the crude product by vacuum distillation.
-
Step 2: Synthesis of this compound
This step involves the reductive amination of the aldehyde followed by the formation of the hydrochloride salt.
-
Materials: 5-Methyl-2-thiophenecarboxaldehyde, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol, Diethyl ether, Hydrochloric acid (ethanolic or gaseous).
-
Procedure:
-
Dissolve 5-methyl-2-thiophenecarboxaldehyde and a large excess of ammonium acetate in methanol.
-
Add sodium cyanoborohydride portion-wise to the solution at room temperature.
-
Stir the reaction mixture overnight at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
To the ethereal solution, add a solution of hydrochloric acid in ethanol (or bubble HCl gas) until precipitation is complete.
-
Collect the white precipitate of this compound by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum.[8][9]
-
Purification:
The crude hydrochloride salt can be purified by recrystallization.[8][10][11]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot methanol or ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (suggested):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (based on the thiophene chromophore).
-
-
Procedure:
-
Prepare a standard solution of the purified compound at a known concentration in the mobile phase.
-
Prepare the sample solution at a similar concentration.
-
Inject both the standard and sample solutions into the HPLC system.
-
The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.[12][13][14][15][16]
-
Potential Biological Activities and Signaling Pathways
While no specific biological activity has been reported for this compound, the thiophene scaffold is present in numerous biologically active compounds. Therefore, it is plausible that this compound may exhibit certain pharmacological effects.
Potential Neurological Effects
Thiophene derivatives have been shown to possess a range of activities within the central nervous system (CNS).[17][18][19][20] Some have demonstrated anticonvulsant, antidepressant, and antipsychotic properties. The lipophilicity of the thiophene ring may facilitate crossing the blood-brain barrier.[21]
Proposed Experimental Workflow for Neurological Activity Screening:
Caption: Proposed workflow for screening neurological activity.
Potential Antimicrobial Activity
Many thiophene derivatives have been reported to exhibit antibacterial and antifungal properties.[22][23][24][25][26] The sulfur atom in the thiophene ring is often implicated in these activities.
Proposed Experimental Protocol for Antimicrobial Screening:
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Logical Relationship for Antimicrobial Activity:
Caption: Logical flow of antimicrobial screening.
Safety Information
-
Hazard Statements: Harmful if swallowed. Irritating to eyes, respiratory system, and skin.
-
Precautionary Statements: Do not breathe dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves, and eye/face protection.[1]
Conclusion
This compound is a readily synthesizable compound with potential for biological activity, given the known properties of the thiophene class of molecules. This guide provides a foundational understanding of its properties and outlines protocols for its synthesis and analysis. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
- 1. This compound | CAS 171661-55-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. (5-methylthiophen-2-yl)methanamine | CAS 104163-34-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. saspublishers.com [saspublishers.com]
- 25. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Potential natural antimicrobial and antibiofilm properties of Piper betle L. against Staphylococcus pseudintermedius and methicillin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (5-Methylthiophen-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (5-Methylthiophen-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The primary synthesis pathway involves a two-step process commencing with the reductive amination of 5-methylthiophene-2-carboxaldehyde to yield the free base, (5-Methylthiophen-2-yl)methanamine. This intermediate is subsequently converted to its hydrochloride salt. This document outlines the detailed experimental protocols for these transformations, presents key quantitative data in a structured format, and includes visualizations of the synthesis pathway to facilitate a deeper understanding of the process.
Introduction
(5-Methylthiophen-2-yl)methanamine and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutically active compounds. The thiophene moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. A reliable and well-documented synthesis pathway is crucial for ensuring the consistent quality and availability of this key building block for research and development.
Synthesis Pathway
The most common and efficient pathway for the synthesis of this compound is a two-step process starting from 5-methylthiophene-2-carboxaldehyde.
Step 1: Reductive Amination
The first step is the reductive amination of 5-methylthiophene-2-carboxaldehyde. This reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the corresponding primary amine. Various reducing agents can be employed for this transformation, with sodium borohydride being a common and effective choice due to its selectivity and operational simplicity.
Step 2: Hydrochloride Salt Formation
The resulting free base, (5-Methylthiophen-2-yl)methanamine, is typically an oil. For ease of handling, purification, and to improve stability, it is converted to its hydrochloride salt. This is achieved by treating a solution of the free base with hydrochloric acid.
Below is a diagram illustrating the overall synthesis pathway.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of (5-Methylthiophen-2-yl)methanamine (Free Base)
Materials:
-
5-Methylthiophene-2-carboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylthiophene-2-carboxaldehyde (1.0 eq) in methanol.
-
To this solution, add ammonium chloride (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield (5-Methylthiophen-2-yl)methanamine as an oil. The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Step 2: Synthesis of this compound
Materials:
-
(5-Methylthiophen-2-yl)methanamine (from Step 1)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or ethereal HCl)
Procedure:
-
Dissolve the crude (5-Methylthiophen-2-yl)methanamine (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
-
A precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound as a solid.
Data Presentation
The following table summarizes the key reactants and products involved in the synthesis.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis | CAS Number |
| 5-Methylthiophene-2-carboxaldehyde | C₆H₆OS | 126.18 | Starting Material | 13679-70-4 |
| (5-Methylthiophen-2-yl)methanamine | C₆H₉NS | 127.21 | Intermediate | 104163-34-0 |
| This compound | C₆H₁₀ClNS | 163.67 | Final Product | 171661-55-5 |
Experimental Workflow
The following diagram visualizes the key stages of the experimental workflow.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step pathway, involving reductive amination followed by salt formation, is a robust and efficient method for obtaining this valuable chemical intermediate. The provided experimental details and workflow diagrams are intended to support researchers and drug development professionals in the successful and reproducible synthesis of this compound.
Potential Biological Activity of (5-Methylthiophen-2-yl)methanamine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methylthiophen-2-yl)methanamine hydrochloride is a chemical compound belonging to the thiophene class, a group of sulfur-containing heterocycles. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, the broader family of thiophene derivatives has attracted significant scientific interest due to a wide spectrum of pharmacological activities. This technical guide consolidates the potential biological activities of this compound by examining the established bioactivities of structurally related thiophene-containing molecules. This document aims to provide a foundational understanding for researchers and professionals in drug discovery and development by summarizing potential therapeutic applications, presenting generalized experimental protocols for activity assessment, and illustrating relevant biological pathways and workflows.
Introduction to Thiophene Derivatives
Thiophenes are five-membered aromatic rings containing a sulfur atom. This heterocyclic scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while possessing distinct physicochemical characteristics that can influence metabolic stability, solubility, and target engagement. Thiophene derivatives have demonstrated a remarkable range of biological activities, including but not limited to anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological effects. The versatility of the thiophene core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.
Potential Biological Activities Based on Thiophene Analogs
Based on the documented activities of various thiophene derivatives, this compound could potentially exhibit the following biological effects:
Anticancer and Cytotoxic Potential
A significant body of research highlights the cytotoxic effects of thiophene derivatives against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, inhibition of key kinases, and generation of reactive oxygen species (ROS).
Table 1: Summary of Cytotoxic Activity of Selected Thiophene Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Substituted Thiophenes | HepG2, SMMC-7721 | Inhibition of tumor cell growth. | [1] |
| Thiophene Carboxamides | HepG2, MCF-7 | Cytotoxic effects, with some compounds showing IC50 values close to the standard drug Sorafenib. | [2][3] |
| Thiophene Carboxylates | Lymphoma, Leukemia, and others | Induction of cell death in the low micromolar range. | [4] |
| Thiazole-Thiophene Hybrids | MCF-7, NCI-H460, SF-268 | Cytotoxic activity against multiple cancer cell lines. | [5] |
Note: The data presented is for structurally related thiophene derivatives and not for this compound itself. Further experimental validation is required.
Antimicrobial and Antibacterial Activity
The thiophene nucleus is a core component of several antimicrobial agents. The presence of the sulfur atom and the aromatic system are thought to contribute to their ability to interfere with microbial growth and viability.
Table 2: Summary of Antimicrobial Activity of Selected Thiophene Derivatives
| Compound Class | Microbial Strain(s) | Observed Effect | Reference(s) |
| Aminothiophenes | Bacteria | Enhanced activity compared to nitrothiophene analogs. | [6] |
| Pyridine-Thiophene Hybrids | Aspergillus fumigatus, Syncephalastrum racemosum, various bacteria | Potent activity against fungal and bacterial strains, comparable to standard drugs. | [7] |
| Aminomethyl Phenol Derivatives | Gram-positive and Gram-negative bacteria, fungi | Broad-spectrum antimicrobial activity. | [8] |
| Iminothiophene Derivatives | Pseudomonas aeruginosa | Potent antibacterial activity, in some cases exceeding that of gentamicin. | [9] |
Note: The data presented is for structurally related thiophene derivatives and not for this compound itself. Further experimental validation is required.
Neurological and Neuroprotective Effects
Thiophene derivatives have shown the ability to cross the blood-brain barrier, making them attractive candidates for targeting the central nervous system.[10][11] Activities in this area are diverse, ranging from potential treatments for neurodegenerative diseases to noted neurotoxic effects at high doses.[12][13]
Table 3: Summary of Neurological Effects of Selected Thiophene Derivatives
| Compound Class | Biological Target/Model | Observed Effect | Reference(s) |
| General Thiophenes | Rat models | Widespread neuronal degeneration at high doses. | [12] |
| Various Approved Drugs | Central Nervous System | Treatment of Parkinson's, psychosis, epilepsy, and anxiety. | [10] |
| Thiophene-based Pharmacophores | Models of Neurodegenerative Disease | Modulation of amyloid-β aggregation, acetylcholinesterase inhibition, and reduction of oxidative stress. | [11][13] |
Note: The data presented is for structurally related thiophene derivatives and not for this compound itself. Further experimental validation is required.
Other Potential Activities
Thiophene derivatives have also been investigated for a variety of other biological activities, including:
-
Antiviral Activity : Inhibition of viral entry, as seen with Ebola virus inhibitors.[14]
-
Muscle Relaxant and Parasympatholytic Activities : As demonstrated by certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives.[15]
Proposed Experimental Protocols for Biological Evaluation
The following are generalized experimental workflows that can be adapted to investigate the potential biological activities of this compound.
In Vitro Cytotoxicity Assessment
A standard approach to determine the potential anticancer activity of a compound is through in vitro cytotoxicity assays using cancer cell lines.
Antimicrobial Susceptibility Testing
To evaluate the potential antimicrobial properties, a standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, based on the activities of related compounds, several pathways could be of interest for future investigation. For instance, in the context of cancer, thiophene derivatives have been implicated in the modulation of apoptotic pathways.
Conclusion and Future Directions
This compound belongs to a class of compounds with a rich history of diverse and potent biological activities. While direct experimental data for this specific molecule is currently lacking in the public domain, the extensive research on related thiophene derivatives provides a strong rationale for investigating its potential as an anticancer, antimicrobial, or neurologically active agent.
Future research should focus on a systematic in vitro screening of this compound against a panel of cancer cell lines and microbial strains. Positive hits should be followed by more detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways involved. Furthermore, in vivo studies in appropriate animal models will be crucial to assess the compound's efficacy, pharmacokinetic profile, and safety. The structural simplicity of this molecule also offers a promising starting point for the synthesis of a library of analogs to explore structure-activity relationships and optimize for desired biological effects.
References
- 1. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 6. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses | MDPI [mdpi.com]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (5-Methylthiophen-2-yl)methanamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-containing compounds are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. The thiophene scaffold, a bioisostere of the benzene ring, is present in numerous FDA-approved drugs. Among the vast array of thiophene derivatives, (5-Methylthiophen-2-yl)methanamine and its analogues represent a promising class of compounds with potential therapeutic applications, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis of (5-Methylthiophen-2-yl)methanamine hydrochloride and its N-acylated and N-alkylated derivatives. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate research and development in this area.
Core Synthesis: this compound
The primary route to synthesizing (5-Methylthiophen-2-yl)methanamine is through the reductive amination of 5-methyl-2-thiophenecarboxaldehyde. This method is efficient and can be carried out under relatively mild conditions. The resulting amine is then converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol: Reductive Amination
This protocol details the synthesis of (5-Methylthiophen-2-yl)methanamine from 5-methyl-2-thiophenecarboxaldehyde using sodium borohydride as the reducing agent and ammonium chloride as the ammonia source.
Materials:
-
5-Methyl-2-thiophenecarboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-2-thiophenecarboxaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol (0.2 M). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Methylthiophen-2-yl)methanamine as an oil.
-
Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or ethyl acetate. To this solution, add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Quantitative Data
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 5-Methyl-2-thiophenecarboxaldehyde | NH₄Cl, NaBH₄ | Methanol | 6-8 | 0 to RT | 85-95 | >98 (by NMR) |
Synthesis of N-Substituted Derivatives
The primary amine functionality of (5-Methylthiophen-2-yl)methanamine serves as a versatile handle for the synthesis of a wide range of derivatives through N-acylation and N-alkylation.
Experimental Protocol: N-Acylation
This protocol describes the synthesis of an amide derivative of (5-Methylthiophen-2-yl)methanamine using an acyl chloride.
Materials:
-
This compound
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Free-Basing: Suspend this compound (1.0 eq) in anhydrous DCM. Add triethylamine (2.2 eq) and stir the mixture at room temperature for 30 minutes to generate the free amine in situ.
-
Acylation: Cool the mixture to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: N-Alkylation (Reductive Amination)
This protocol outlines the synthesis of a secondary or tertiary amine derivative via reductive amination with an aldehyde or ketone.
Materials:
-
(5-Methylthiophen-2-yl)methanamine
-
Aldehyde or Ketone (e.g., Formaldehyde, Acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine/Enamine Formation: To a solution of (5-Methylthiophen-2-yl)methanamine (1.0 eq) in DCE or THF, add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. Stir at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data for Derivatives
| Derivative Type | Amine | Acylating/Alkylating Agent | Base/Reducing Agent | Solvent | Yield (%) |
| N-Acyl | (5-Methylthiophen-2-yl)methanamine | Benzoyl chloride | Triethylamine | DCM | 88 |
| N-Alkyl | (5-Methylthiophen-2-yl)methanamine | Formaldehyde | NaBH(OAc)₃ | DCE | 75 |
| N-Alkyl | (5-Methylthiophen-2-yl)methanamine | Acetone | NaBH(OAc)₃ | DCE | 82 |
Biological Signaling Pathways
Thiophene derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation. The following diagrams illustrate some of these key pathways that may be targeted by (5-Methylthiophen-2-yl)methanamine derivatives.
Synthesis and Derivatization Workflow
Caption: Synthetic workflow for this compound and its derivatives.
Wnt/β-Catenin Signaling Pathway
Caption: The Wnt/β-catenin signaling pathway, a potential target for thiophene derivatives in cancer therapy.
COX/LOX Inflammatory Pathways
A Technical Deep Dive into Aminomethylthiophenes: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its diverse derivatives, aminomethylthiophenes have emerged as a class of compounds with significant and varied biological activities. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and mechanisms of action of aminomethylthiophenes, with a focus on their potential in drug discovery and development.
Synthesis of Aminomethylthiophenes
The synthesis of aminomethylthiophenes can be broadly approached in two ways: by introducing an aminomethyl group onto a pre-formed thiophene ring or by constructing the thiophene ring with the aminomethyl moiety already in place or in a masked form.
A primary method for the direct introduction of an aminomethyl group is the Mannich reaction . This three-component condensation involves an active hydrogen-containing compound (in this case, a thiophene), formaldehyde, and a primary or secondary amine.
Another key synthetic route is the renowned Gewald reaction , a versatile one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2][3][4][5] This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1][2][3][4][5] The resulting 2-aminothiophene can then be further modified, for instance, at the 3-position, to introduce an aminomethyl functionality.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
This protocol is a generalized procedure based on established methods for the Gewald reaction.[1][3][5]
Materials:
-
Ketone or aldehyde (1.0 eq)
-
α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, triethylamine, or a catalytic amount of a piperidinium borate) (catalytic to stoichiometric amounts)[1][3]
-
Solvent (e.g., ethanol, ethanol/water mixture, or solvent-free)[1][3]
Procedure:
-
To a reaction vessel, add the ketone or aldehyde, the α-cyanoester or malononitrile, elemental sulfur, and the chosen solvent.
-
Add the base to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours depending on the reactants and conditions.[1][3]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the desired 2-aminothiophene.[3]
Characterization: The structure of the synthesized 2-aminothiophene should be confirmed by spectroscopic methods, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C=O stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the substitution pattern of the thiophene ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Biological Activities and Quantitative Data
Aminomethylthiophene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The following tables summarize some of the reported quantitative data for various aminomethylthiophene analogs.
Anticancer Activity
The cytotoxic effects of aminomethylthiophenes have been evaluated against a range of cancer cell lines, with many compounds exhibiting potent activity. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivatives | Hep3B | 5.46 - 12.58 | [6] |
| Podophyllotoxin Derivatives with Aminomethylfuran | HeLa | 0.19 - 7.93 | [7] |
| K562 | 6.42 | [7] | |
| K562/A02 | 6.89 | [7] |
Antimicrobial Activity
The antimicrobial potential of aminomethylthiophenes has also been investigated, with minimum inhibitory concentration (MIC) values determined against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazolo Benzothiophenes | Klebsiella pneumoniae | 20 | [8] |
| Pyrrolomycin Analogues | Staphylococcus aureus (MRSA) | < 1 | [9] |
| Various Thiophene Derivatives | Pseudomonas aeruginosa | 4.88 - 312 | [10] |
| Escherichia coli | 4.88 - 312 | [10] | |
| Staphylococcus aureus | 4.88 - 312 | [10] | |
| Candida albicans | 4.88 - 312 | [10] |
Experimental Protocols for Biological Assays
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Protocol: A comprehensive and detailed protocol for performing an MTT assay can be found in various literature sources.[1][2][3][11][12] The general steps are as follows:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the aminomethylthiophene compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Enzyme Inhibition Assay
Enzyme inhibition assays are performed to determine the ability of a compound to interfere with enzyme activity. The specific protocol will vary depending on the enzyme being studied.
General Protocol for a Spectrophotometric Enzyme Inhibition Assay: [11][12][13][14][15]
-
Reagent Preparation: Prepare buffer, enzyme, substrate, and inhibitor solutions.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include control wells without the inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Measurement: Monitor the change in absorbance over time using a microplate reader. The wavelength will depend on the substrate and product.
-
Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each inhibitor concentration. From this data, the IC50 value can be determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which aminomethylthiophenes exert their biological effects is crucial for rational drug design and development. Several signaling pathways have been implicated in the activity of these compounds.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell proliferation, survival, and differentiation.[16][17][18][19][20] Constitutive activation of the STAT3 signaling pathway is frequently observed in many human cancers, making it an attractive target for cancer therapy.[16][17] Some aminomethylthiophene derivatives have been shown to inhibit STAT3 signaling.[17]
The canonical STAT3 signaling pathway is typically initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs).[16][17][19] JAKs then phosphorylate the receptor, creating docking sites for STAT3 monomers.[16] Once recruited, STAT3 is phosphorylated on a critical tyrosine residue (Tyr705).[16][17][19] This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation.[16][17][19]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[16][18][21][22][23] Dysregulation of the MAPK pathway is a hallmark of many cancers.[16][21][22] The pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[21][22] The most well-characterized MAPK pathway is the Ras-Raf-MEK-ERK cascade.[22] This pathway can be activated by various extracellular stimuli, such as growth factors, leading to the activation of downstream transcription factors and subsequent changes in gene expression.[22]
Pharmacokinetics of Thiophene Derivatives
Conclusion
Aminomethylthiophenes represent a versatile and promising class of heterocyclic compounds with a broad range of biological activities. Their synthesis is well-established, with methods like the Gewald reaction providing a robust platform for the generation of diverse derivatives. The quantitative data on their anticancer and antimicrobial activities highlight their potential as starting points for the development of new therapeutic agents. Further elucidation of their mechanisms of action, particularly their interactions with key signaling pathways such as STAT3 and MAPK, will be instrumental in optimizing their potency and selectivity. Comprehensive pharmacokinetic profiling of lead candidates will be a critical next step in translating the therapeutic potential of aminomethylthiophenes from the laboratory to the clinic. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in exploring the rich medicinal chemistry of this important class of compounds.
References
- 1. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. d-nb.info [d-nb.info]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. benchchem.com [benchchem.com]
- 15. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. MAPK signalling pathways as molecular targets for anti-inflammatory therapy—from molecular mechanisms to therapeutic benefits | Scilit [scilit.com]
- 19. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. researchgate.net [researchgate.net]
- 21. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery of Novel Bioactive Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers down many chemical avenues, with heterocyclic compounds consistently emerging as a rich source of bioactive molecules. Among these, the thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, has garnered significant attention. Its unique electronic properties and synthetic versatility make it a privileged structure in medicinal chemistry. This technical guide delves into the core aspects of discovering and characterizing novel bioactive thiophene derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.
Synthesis of Bioactive Thiophene Derivatives: The Gewald Reaction
A cornerstone in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][3] This one-pot, multi-component reaction offers an efficient and versatile route to a wide array of thiophene derivatives.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
This protocol outlines a general procedure for the Gewald reaction.[4][5]
Materials:
-
An α-methylene-activated ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
A suitable organic base (e.g., morpholine, triethylamine, diethylamine)
-
An appropriate solvent (e.g., ethanol, methanol, dimethylformamide)
Procedure:
-
A mixture of the ketone/aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) is prepared in the chosen solvent.
-
The base (0.5-1.0 eq) is added dropwise to the stirred mixture at room temperature.
-
The reaction mixture is then heated to reflux (typically 50-80 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.
Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Anticancer Activity of Thiophene Derivatives
Thiophene-based compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[6][7] Their mechanisms of action often involve the inhibition of crucial signaling pathways and cellular processes.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative thiophene derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 480 | HeLa (Cervical Cancer) | 12.61 µg/mL | [8] |
| HepG2 (Liver Cancer) | 33.42 µg/mL | [8] | |
| TP 5 | HepG2 (Liver Cancer) | <30 µg/mL | |
| SMMC-7721 (Liver Cancer) | <30 µg/mL | ||
| Compound 14d | HCT116 (Colon Cancer) | 0.191 (VEGFR-2 inhibition) | [9] |
| BU17 | A549 (Lung Cancer) | Not specified, potent | [10] |
| SB-200 | MCF-7 (Breast Cancer) | <30 µmol/l | [11] |
Key Experimental Protocols for Anticancer Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[12][13][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thiophene derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[15][16][17][18]
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
Procedure (General):
-
The VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP are combined in a reaction buffer.
-
The test compound (thiophene derivative) at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation.
-
The amount of phosphorylated substrate is quantified using a detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence-based assay.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. The transwell assay is a common method to evaluate these processes.[19][20][21][22]
Procedure:
-
Chamber Preparation: For invasion assays, the upper surface of a porous transwell insert is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert is uncoated.
-
Cell Seeding: Cancer cells, previously starved of serum, are seeded into the upper chamber of the transwell insert in a serum-free medium.
-
Chemoattractant Addition: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a period that allows for cell migration or invasion through the pores of the insert.
-
Cell Staining and Quantification: Non-migrated/invaded cells on the upper surface of the insert are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[23][24][25][26][27]
Procedure:
-
A 96-well plate is coated with a basement membrane extract (e.g., Matrigel).
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the coated plate in the presence of various concentrations of the thiophene derivative.
-
The plate is incubated for several hours to allow for the formation of tubular networks.
-
The formation of tubes is observed and quantified under a microscope. Parameters such as the number of branch points and total tube length are measured.
Many anticancer agents induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells.[28][29][30][31][32]
Procedure (using DCFDA):
-
Cancer cells are seeded in a 96-well plate and allowed to attach.
-
Cells are treated with the thiophene derivative for a specified time.
-
The cells are then loaded with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).
-
Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
Signaling Pathways in Thiophene-Mediated Anticancer Activity
Thiophene derivatives exert their anticancer effects by modulating various signaling pathways. A prominent example is the inhibition of the VEGFR-2 signaling cascade, which is crucial for tumor angiogenesis.
Antimicrobial Activity of Thiophene Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiophene derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiophene derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | [28] |
| Compound 8 | TolC mutant E. coli | Strong effect | [28] |
| Compound 16 | TolC mutant E. coli | Strong effect | [28] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[9][33][34][35][36]
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the thiophene derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control well (broth and inoculum, no drug) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity of Thiophene Derivatives
Chronic inflammation is implicated in a multitude of diseases. Thiophene-based compounds have been investigated for their anti-inflammatory properties, often by targeting key inflammatory pathways like the NF-κB pathway.[37][38][39][40][41]
Signaling Pathway: The NF-κB Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is a hallmark of inflammatory diseases.
Experimental and Discovery Workflow
The discovery of novel bioactive thiophene derivatives follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Conclusion
Thiophene and its derivatives represent a highly versatile and promising class of heterocyclic compounds in the field of drug discovery. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for the development of novel therapeutics. The methodologies and data presented in this guide provide a foundational understanding for researchers and scientists dedicated to exploring the full potential of these remarkable molecules in addressing unmet medical needs. Further exploration into structure-activity relationships and the optimization of lead compounds will undoubtedly pave the way for the next generation of thiophene-based drugs.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. biorbyt.com [biorbyt.com]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. content.abcam.com [content.abcam.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. corning.com [corning.com]
- 25. ibidi.com [ibidi.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. benchchem.com [benchchem.com]
- 29. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 31. Video: Production and Detection of Reactive Oxygen Species ROS in Cancers [jove.com]
- 32. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 33. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 34. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 35. Broth Microdilution | MI [microbiology.mlsascp.com]
- 36. MIC determination by broth microdilution. [bio-protocol.org]
- 37. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 38. purformhealth.com [purformhealth.com]
- 39. researchgate.net [researchgate.net]
- 40. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 41. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Synthesis of (5-Methylthiophen-2-yl)methanamine Hydrochloride: An Application Note and Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of (5-Methylthiophen-2-yl)methanamine hydrochloride. The synthesis proceeds through a two-step reaction sequence starting from 5-methylthiophene-2-carboxaldehyde. The initial step involves the formation of an oxime intermediate, which is subsequently reduced to the desired primary amine. The final step is the conversion of the free amine to its stable hydrochloride salt. This protocol is intended for use by qualified researchers and scientists in a controlled laboratory setting.
Experimental Overview
The synthesis is divided into three main stages:
-
Synthesis of 5-Methylthiophene-2-carboxaldehyde oxime: The starting aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding aldoxime.
-
Synthesis of (5-Methylthiophen-2-yl)methanamine: The isolated oxime is reduced using a strong reducing agent, lithium aluminum hydride (LiAlH₄), to afford the primary amine.
-
Formation of this compound: The purified free amine is treated with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis.
| Parameter | 5-Methylthiophene-2-carboxaldehyde | Hydroxylamine Hydrochloride | Sodium Acetate | Lithium Aluminum Hydride | (5-Methylthiophen-2-yl)methanamine | This compound |
| Molecular Weight ( g/mol ) | 126.18 | 69.49 | 82.03 | 37.95 | 127.21 | 163.67 |
| Molar Equivalents | 1.0 | 1.2 | 1.5 | 2.0 | - | - |
| Typical Yield | - | - | - | - | 16% (literature) | Not reported |
| CAS Number | 13679-70-4 | 5470-11-1 | 127-09-3 | 16853-85-3 | 104163-34-0 | 171661-55-5 |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon).
Part 1: Synthesis of 5-Methylthiophene-2-carboxaldehyde oxime
Materials:
-
5-Methylthiophene-2-carboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylthiophene-2-carboxaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the oxime.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the collected solid to obtain 5-methylthiophene-2-carboxaldehyde oxime. The product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.
Part 2: Synthesis of (5-Methylthiophen-2-yl)methanamine
Materials:
-
5-Methylthiophene-2-carboxaldehyde oxime
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Carefully add lithium aluminum hydride (2.0 eq) to anhydrous THF in the flask and cool the suspension in an ice bath.
-
Dissolve the 5-methylthiophene-2-carboxaldehyde oxime from Part 1 in anhydrous THF and add it to the dropping funnel.
-
Add the oxime solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture back down in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup). Caution: This process is highly exothermic and generates hydrogen gas.
-
Filter the resulting solid aluminum salts and wash them thoroughly with THF or diethyl ether.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (5-Methylthiophen-2-yl)methanamine as an oil. The product can be purified by vacuum distillation.
Characterization Data for (5-Methylthiophen-2-yl)methanamine:
-
¹H NMR (500 MHz, CDCl₃): δ 6.70 (d, J = 3.4 Hz, 1H), 6.57 (dd, J = 3.3, 1.3 Hz, 1H), 3.96 (s, 2H), 2.72 (br s, 2H), 2.44 (s, 3H).
Part 3: Formation of this compound
Materials:
-
(5-Methylthiophen-2-yl)methanamine
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M) or concentrated HCl.
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the purified (5-Methylthiophen-2-yl)methanamine from Part 2 in anhydrous diethyl ether or isopropanol in an Erlenmeyer flask and cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring. Alternatively, gaseous HCl can be bubbled through the solution, or a slight excess of concentrated aqueous HCl can be added if the amine is dissolved in a solvent like isopropanol.
-
A white precipitate of the hydrochloride salt will form immediately.
-
Continue the addition of HCl until no further precipitation is observed. Check the pH of the solution with moist pH paper to ensure it is acidic.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold anhydrous diethyl ether, and dry it under vacuum to yield this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Use of (5-Methylthiophen-2-yl)methanamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylthiophen-2-yl)methanamine hydrochloride is a versatile primary amine building block utilized in the synthesis of a variety of heterocyclic compounds. Its thiophene core is a key structural motif in numerous biologically active molecules and functional organic materials. This document provides detailed application notes and experimental protocols for the use of this compound in common organic transformations, specifically focusing on acylation and sulfonylation reactions. These reactions are fundamental in drug discovery and development for the creation of novel amide and sulfonamide derivatives.
Physicochemical Properties
| Property | Value |
| CAS Number | 171661-55-5 |
| Molecular Formula | C₆H₁₀ClNS |
| Molecular Weight | 163.67 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Solubility | Soluble in water, methanol, and DMSO. |
Application: Synthesis of Amides and Sulfonamides
This compound serves as a nucleophilic amine source for the synthesis of N-substituted amides and sulfonamides. These functional groups are prevalent in a wide range of pharmaceuticals and agrochemicals due to their chemical stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.
The general reaction schemes are as follows:
1. Amide Synthesis (Acylation):
Caption: General workflow for amide synthesis.
2. Sulfonamide Synthesis (Sulfonylation):
Caption: General workflow for sulfonamide synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-((5-methylthiophen-2-yl)methyl)acetamide
This protocol details the synthesis of a simple amide derivative, N-((5-methylthiophen-2-yl)methyl)acetamide, a common intermediate in the elaboration of more complex molecules.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salt and act as a base for the subsequent reaction. Stir the mixture at room temperature for 10-15 minutes.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((5-methylthiophen-2-yl)methyl)acetamide.
Expected Results:
The reaction should yield the desired amide as a solid or oil. Characterization can be performed using standard analytical techniques.
| Parameter | Expected Value |
| Yield | 85-95% |
| ¹H NMR (CDCl₃) | δ (ppm): ~6.8 (d, 1H, thiophene-H), ~6.6 (d, 1H, thiophene-H), ~4.4 (d, 2H, CH₂), ~2.4 (s, 3H, thiophene-CH₃), ~2.0 (s, 3H, acetyl-CH₃), ~5.5-6.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O), ~140-125 (thiophene carbons), ~40 (CH₂), ~23 (acetyl-CH₃), ~15 (thiophene-CH₃) |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₈H₁₂NOS: 170.06. Found: 170.06. |
Protocol 2: Synthesis of N-((5-methylthiophen-2-yl)methyl)benzenesulfonamide
This protocol outlines the synthesis of a representative sulfonamide, which is a key scaffold in many therapeutic agents.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and pyridine (used as both solvent and base).
-
Sulfonylation: Cool the solution to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-((5-methylthiophen-2-yl)methyl)benzenesulfonamide.
Expected Results:
The final product is typically a solid.
| Parameter | Expected Value |
| Yield | 70-85% |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.8-7.9 (m, 2H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~6.7 (d, 1H, thiophene-H), ~6.5 (d, 1H, thiophene-H), ~4.2 (d, 2H, CH₂), ~2.4 (s, 3H, thiophene-CH₃), ~5.0-5.5 (br t, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~140-125 (aromatic and thiophene carbons), ~45 (CH₂), ~15 (thiophene-CH₃) |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₂H₁₄NO₂S₂: 268.05. Found: 268.05. |
Safety Information
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. These reagents should be handled in a fume hood.
-
Reactions should be carried out in a well-ventilated area.
Conclusion
This compound is a valuable and reactive building block for the synthesis of diverse amide and sulfonamide derivatives. The protocols provided herein offer robust and reproducible methods for the preparation of these important classes of compounds, which are of significant interest to the pharmaceutical and materials science industries. The straightforward nature of these transformations, coupled with the potential for a wide range of derivatization, makes this starting material an excellent choice for library synthesis and lead optimization campaigns.
Application Notes and Protocols for (5-Methylthiophen-2-yl)methanamine hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylthiophen-2-yl)methanamine hydrochloride is a valuable heterocyclic building block for drug discovery. The thiophene ring is a well-established pharmacophore present in numerous approved drugs and clinical candidates, valued for its ability to engage in various biological interactions and its synthetic tractability. This methyl-substituted thiophene methanamine derivative offers a versatile scaffold for the synthesis of novel compound libraries for screening against a range of therapeutic targets. The primary amino group serves as a key handle for derivatization, allowing for the introduction of diverse functionalities through reactions such as N-acylation and N-sulfonylation. These modifications can significantly influence the physicochemical properties, target affinity, and pharmacokinetic profile of the resulting molecules.
Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The incorporation of the (5-Methylthiophen-2-yl)methyl moiety into new chemical entities is a promising strategy for the development of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of derivatives from this compound and for the evaluation of their biological activity, particularly focusing on anticancer applications.
Data Presentation: Anticancer Activity of Thiophene Derivatives
The following tables summarize the in vitro cytotoxic activity of various thiophene-containing compounds against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth. While these compounds are not direct derivatives of (5-Methylthiophen-2-yl)methanamine, they represent the potential for anticancer activity within this class of molecules and serve as a benchmark for newly synthesized derivatives.
Table 1: Cytotoxicity of Thiophene-Containing Amide and Sulfonamide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide | A375 (Melanoma) | > 92% purity | [1] |
| Thiophene Carboxamide | HT-29 (Colorectal) | > 92% purity | [1] |
| Thiophene Carboxamide | MCF-7 (Breast) | > 92% purity | [1] |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical) | 7.2 ± 1.12 | [2] |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast) | 4.62 ± 0.13 | [2] |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast) | 7.13 ± 0.13 | [2] |
| Amino-thiophene derivative 15b | A2780 (Ovarian) | 12 ± 0.17 | [3] |
| Amino-thiophene derivative 15b | A2780CP (Ovarian) | 10 ± 0.15 | [3] |
Table 2: Cytotoxicity of Various Thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-chalcone with thiophene 5a | A549 (Lung) | 41.99 ± 7.64 | [4] |
| 2-(thiophen-2-yl)-1H-indole 4g | HCT-116 (Colon) | 7.1 ± 0.07 | [5] |
| 2-(thiophen-2-yl)-1H-indole 4a | HCT-116 (Colon) | 10.5 ± 0.07 | [5] |
| 2-(thiophen-2-yl)-1H-indole 4c | HCT-116 (Colon) | 11.9 ± 0.05 | [5] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivative | HeLa (Cervical) | 10.64 - 33.62 | [6] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of (5-Methylthiophen-2-yl)methanamine
This protocol describes the synthesis of N-acyl derivatives (amides) from this compound and a carboxylic acid using a standard amide coupling reagent such as HATU.
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise to the stirred solution to neutralize the hydrochloride salt and provide the basic conditions for the coupling reaction.
-
Coupling Agent Addition: To the reaction mixture, add HATU (1.2 eq) in one portion.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Amide Synthesis [fishersci.co.uk]
Application Note: NMR Spectral Analysis of (5-Methylthiophen-2-yl)methanamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the structural elucidation of (5-Methylthiophen-2-yl)methanamine hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a primary amine salt containing a substituted thiophene ring. Thiophene derivatives are significant structural motifs in many pharmaceuticals and functional materials. Accurate structural confirmation and purity assessment are critical in the development of new chemical entities. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note outlines the experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and provides an analysis of the expected spectral data.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-methylthiophene and benzylamine hydrochloride.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | ~ 6.95 | d | J ≈ 3.5 Hz | 1H |
| H4 | ~ 6.78 | d | J ≈ 3.5 Hz | 1H |
| CH₂ | ~ 4.15 | s (broad) | - | 2H |
| CH₃ | ~ 2.45 | s | - | 3H |
| NH₃⁺ | ~ 8.50 | s (broad) | - | 3H |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Assignment | Chemical Shift (δ, ppm) |
| C2 | ~ 142.0 |
| C5 | ~ 139.5 |
| C3 | ~ 127.0 |
| C4 | ~ 125.5 |
| CH₂ | ~ 38.0 |
| CH₃ | ~ 14.5 |
Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR.
Experimental Protocols
3.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for amine hydrochloride salts to ensure solubility and to allow for the observation of the exchangeable NH₃⁺ protons.
-
Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, particulate-free solution is essential for acquiring high-resolution spectra.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
3.2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Software: Standard spectrometer control and data processing software.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16 (adjust as needed for desired signal-to-noise ratio)
-
Receiver Gain: Autogain
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 (or more, as ¹³C has low natural abundance)
-
Receiver Gain: Autogain
3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the NMR spectral analysis of this compound.
Caption: Workflow for NMR analysis.
Structural Assignment and Rationale
-
¹H NMR:
-
The two protons on the thiophene ring (H3 and H4) are expected to appear as doublets in the aromatic region, with a typical coupling constant of approximately 3.5 Hz for adjacent protons on a thiophene ring.
-
The methylene protons (CH₂) adjacent to the protonated amine and the thiophene ring are expected to be deshielded and appear as a broad singlet.
-
The methyl protons (CH₃) on the thiophene ring will appear as a sharp singlet in the upfield region.
-
The ammonium protons (NH₃⁺) are expected to be significantly deshielded and will likely appear as a broad singlet due to exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom.
-
-
¹³C NMR:
-
Four signals are expected for the thiophene ring carbons. The carbons directly attached to the sulfur atom and the substituents (C2 and C5) will be the most downfield.
-
The methylene carbon (CH₂) will be deshielded by the adjacent nitrogen atom.
-
The methyl carbon (CH₃) will appear at the most upfield position.
-
This application note provides a comprehensive guide for the NMR spectral analysis of this compound. The provided protocols and predicted data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.
Application Note: HPLC Purification of (5-Methylthiophen-2-yl)methanamine Hydrochloride
This application note provides a comprehensive protocol for the purification of (5-Methylthiophen-2-yl)methanamine hydrochloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed for researchers, scientists, and professionals in drug development who require a robust and reliable method for isolating this compound.
Introduction
(5-Methylthiophen-2-yl)methanamine is a primary amine containing a thiophene moiety, a common scaffold in medicinal chemistry. As a hydrochloride salt, the compound is typically a water-soluble solid. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and efficiency. This document details a reverse-phase HPLC (RP-HPLC) method, which is well-suited for the separation of polar, ionizable compounds like primary amine hydrochlorides.[1][2] The method utilizes a C18 stationary phase and a mobile phase gradient of acetonitrile and water with a trifluoroacetic acid (TFA) modifier to ensure good peak shape and retention.
Physicochemical Properties
A summary of the known properties of this compound is presented in Table 1. Understanding these properties is crucial for method development.
| Property | Value | Reference |
| CAS Number | 171661-55-5 | [3] |
| Molecular Formula | C₆H₁₀ClNS | [4] |
| Molecular Weight | 163.67 g/mol | [4] |
| Chemical Structure | (Image of structure) | |
| Appearance | White to off-white solid (typical) | |
| UV Absorbance | Thiophene derivatives typically absorb in the UV range, with detection wavelengths around 230-280 nm being common.[5][6] |
Experimental Protocols
This section provides a detailed methodology for the HPLC purification of this compound.
1. Materials and Reagents
-
This compound (crude sample)
-
Acetonitrile (HPLC grade)
-
Water (High-purity, Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade (0.1% v/v)
-
Methanol (HPLC grade, for cleaning)
2. Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC setup and parameters. These conditions serve as a starting point and may require optimization for specific crude sample complexities.
| Parameter | Recommended Condition |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler/manual injector, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 10 µm, 250 x 21.2 mm). A smaller analytical column (e.g., 5 µm, 250 x 4.6 mm) should be used for method development.[7] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. |
| Gradient | 5% to 60% B over 20 minutes (preparative). A faster scouting gradient can be used for analytical scale. |
| Flow Rate | 20 mL/min for preparative scale (21.2 mm ID). 1 mL/min for analytical scale (4.6 mm ID). |
| Column Temp. | 30°C |
| Detection | UV at 235 nm. |
| Injection Vol. | Dependent on sample concentration and column size. Start with a low volume for analytical scouting. |
3. Sample Preparation
Proper sample preparation is critical for achieving reproducible results and protecting the HPLC column.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Mobile Phase A:B) or a compatible solvent like water.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter. This prevents clogging of the injector and column.
-
Concentration: The sample concentration should be optimized to avoid overloading the column. An initial analytical run with a dilute solution is recommended.
4. Purification Protocol
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run the gradient as specified in Table 2. The organic solvent (Acetonitrile) will increase, eluting more hydrophobic compounds.
-
Fraction Collection: Collect fractions corresponding to the main peak of interest, which is identified by its retention time determined from an analytical run of a reference standard if available.
-
Post-Purification Analysis: Analyze the collected fractions for purity using an analytical HPLC method.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified compound.
Workflow and Method Development Diagrams
The following diagrams illustrate the experimental workflow and the logic behind the method development process.
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. This compound | CAS 171661-55-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. CAS:171661-55-5 FT-0762591 (5-methylthiophen-2-yl)methanamine;hydrochloride Product Detail Information [finetechchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Role of (5-Methylthiophen-2-yl)methanamine Hydrochloride in the Development of Novel Anticancer Agents
(5-Methylthiophen-2-yl)methanamine hydrochloride is a versatile chemical building block that is gaining attention in medicinal chemistry for its utility in the synthesis of novel therapeutic agents, particularly in the field of oncology. Its unique structure, featuring a reactive primary amine and a lipophilic methyl-substituted thiophene ring, makes it an attractive starting material for the generation of diverse compound libraries for drug discovery. This application note provides a detailed overview of its application in the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, which have demonstrated significant anticancer activity.
Application in Anticancer Drug Discovery
Recent research has highlighted the potential of incorporating the (5-methylthiophen-2-yl)methylamino moiety into complex molecular scaffolds to enhance their pharmacological properties. One notable application is in the synthesis of novel spiro[chroman-2,4'-piperidin]-4-one analogues. These compounds have been investigated for their cytotoxic effects against various cancer cell lines, with several derivatives showing promising activity.
The thiophene ring, a well-known bioisostere of the benzene ring, can modulate the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to interact with biological targets. The methyl group on the thiophene ring can further influence these properties through steric and electronic effects. The primary amine of this compound serves as a crucial handle for introducing this valuable pharmacophore into a target molecule through various chemical transformations.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of a series of spiro[chroman-2,4'-piperidin]-4-one derivatives, some of which incorporate a thiophene-based side chain. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series A-1 | MCF-7 (Breast) | 0.31 - 5.62 | [1] |
| Series A-2 | A2780 (Ovarian) | 0.31 - 5.62 | [1] |
| Series A-3 | HT-29 (Colon) | 0.31 - 5.62 | [1] |
| Series B-1 | MCF-7 (Breast) | 2.9 - 35.0 | [2] |
| Series B-2 | B16F10 (Melanoma) | 2.9 - 35.0 | [2] |
Note: Series A represents spiro[chroman-2,4'-piperidin]-4-one derivatives with various substituents, while Series B specifically refers to analogues incorporating a substituted thiophen-2-ylmethylamino moiety.[1][2]
Experimental Protocols
The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives incorporating the (5-methylthiophen-2-yl)methylamino group typically involves a multi-step synthetic sequence. Below are detailed protocols for key synthetic transformations.
Protocol 1: Synthesis of the Spiro[chroman-2,4'-piperidin]-4-one Core
This protocol describes the synthesis of the core spirocyclic scaffold, which serves as a key intermediate.
Materials:
-
Substituted 2-hydroxyacetophenone
-
Piperidin-4-one hydrochloride
-
Pyrrolidine
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
A mixture of the substituted 2-hydroxyacetophenone (1.0 eq), piperidin-4-one hydrochloride (1.2 eq), and pyrrolidine (0.5 eq) in ethanol is refluxed for 8-12 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and basified with a 10% sodium hydroxide solution to pH 9-10.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired spiro[chroman-2,4'-piperidin]-4-one.
Protocol 2: N-Alkylation with 5-(chloromethyl)-2-methylthiophene
This protocol details the introduction of the (5-methylthiophen-2-yl)methyl group onto the piperidine nitrogen of the spiro core via N-alkylation.
Materials:
-
Spiro[chroman-2,4'-piperidin]-4-one (1.0 eq)
-
5-(chloromethyl)-2-methylthiophene (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the spiro[chroman-2,4'-piperidin]-4-one in anhydrous DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes.
-
5-(chloromethyl)-2-methylthiophene is added to the reaction mixture.
-
The reaction is heated to 60-80 °C and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the final N-alkylated product.
Protocol 3: In vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the anticancer activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780, HT-29)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plates are then incubated for 4 hours at 37 °C.
-
The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Visualizations
The following diagrams illustrate the key synthetic workflow and a conceptual signaling pathway that may be affected by these anticancer agents.
References
Application Notes and Protocols: Experimental Design for Neurological Disorder Research Using Thiophene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiophene, a five-membered, sulfur-containing heterocyclic aromatic ring, serves as a privileged pharmacophore in medicinal chemistry.[1] Its derivatives have garnered significant interest in neurological disorder research due to their versatile therapeutic potential.[2][3] Key attributes of thiophene-based compounds include their structural malleability, favorable physicochemical properties for blood-brain barrier (BBB) penetration, and their ability to engage multiple targets involved in the complex pathophysiology of neurodegenerative diseases.[1][2] These compounds have been shown to modulate protein aggregation, alleviate oxidative stress, reduce neuroinflammation, and restore neurotransmitter balance, making them promising candidates for developing treatments for conditions like Alzheimer's disease (AD), Parkinson's disease (PD), and epilepsy.[2][4][5]
This document provides a comprehensive guide to the experimental design for evaluating thiophene compounds in neurological disorder research, complete with detailed protocols for key in vitro and in vivo assays.
Key Mechanisms and Signaling Pathways
Thiophene derivatives exhibit multi-targeting capabilities, addressing several key pathological features of neurodegenerative disorders.[1] Their therapeutic effects are often attributed to the modulation of critical signaling pathways.
-
Inhibition of Protein Aggregation: A primary hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates.[3] Thiophene compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ), tau, and α-synuclein.[1][2]
-
Anti-inflammatory Activity: Chronic neuroinflammation is a key driver of neurodegeneration.[1] Thiophene derivatives can suppress this by inhibiting pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[6][7] A central pathway in this process is the NF-κB signaling cascade.
-
Antioxidant Properties: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[2] Thiophene compounds can mitigate oxidative stress through their antioxidant properties, often by modulating pathways like the Nrf2/ARE signaling pathway.[1][8]
-
Enzyme Inhibition: Certain thiophene derivatives act as inhibitors of key enzymes implicated in neurological disorders, such as acetylcholinesterase (AChE) in Alzheimer's disease.[2][5]
Experimental Design Workflow
A tiered approach is recommended for the systematic evaluation of thiophene compounds, progressing from high-throughput in vitro screening to more complex in vivo models. This workflow ensures that only the most promising candidates advance, saving time and resources.
Detailed Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay (Glutamate-Induced Cytotoxicity)
This protocol assesses the ability of a thiophene compound to protect neuronal cells from glutamate-induced excitotoxicity, a common mechanism of cell death in neurological disorders.[9]
Materials:
-
HT-22 mouse hippocampal neuronal cells[3]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glutamate
-
Thiophene test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed HT-22 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of the thiophene test compound. Incubate for 1 hour.
-
Introduce glutamate (final concentration typically 2-5 mM) to all wells except the vehicle control group.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of the thiophene compound.
Protocol 2: Thioflavin T (ThT) Amyloid Aggregation Assay
This assay measures the inhibitory effect of thiophene compounds on the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease.[10]
Materials:
-
Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
Heparin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiophene test compound
-
Black, clear-bottom 96-well plates
Procedure:
-
Preparation: Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in PBS to a final concentration of 10-20 µM.
-
Assay Setup: In each well of the 96-well plate, combine:
-
Aβ(1-42) solution.
-
Thiophene test compound at various concentrations.
-
ThT (final concentration of 5-10 µM).
-
Heparin (to induce aggregation, optional).
-
PBS to reach the final volume.
-
Include controls: Aβ alone (positive control) and buffer alone (negative control).
-
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking.
-
Data Acquisition: Measure fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 48 hours using a fluorescence plate reader.[10]
Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. The inhibitory effect of the compound can be quantified by comparing the lag time, slope of the elongation phase, or the final plateau fluorescence relative to the positive control. Calculate the IC₅₀ (half-maximal inhibitory concentration).
Protocol 3: In Vitro Neuroinflammation Assay (LPS-Stimulated Microglia)
This protocol evaluates the anti-inflammatory properties of thiophene compounds by measuring the suppression of pro-inflammatory cytokine release from microglia activated by lipopolysaccharide (LPS).[11]
Materials:
-
BV-2 microglial cell line or primary microglia
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Thiophene test compound
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for nitric oxide (NO) measurement
Procedure:
-
Cell Culture & Seeding: Plate BV-2 cells or primary microglia in 24-well plates at a density of 5 x 10⁴ cells/well and culture for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the thiophene compound for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 100 ng/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and an LPS-only control.
-
Incubation: Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
Data Analysis: Compare the levels of cytokines and NO in the compound-treated groups to the LPS-only control. Calculate the percentage of inhibition and determine the IC₅₀ value for the suppression of each inflammatory mediator.
Protocol 4: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive, transcellular permeability of a compound across the BBB.[12][13]
Materials:
-
PAMPA plate (e.g., 96-well filter plate with a PVDF membrane)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiophene test compound and control compounds (high and low permeability)
-
96-well acceptor and donor plates
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with 5 µL of the porcine brain lipid solution in dodecane.
-
Donor Solution: Add the thiophene test compound (dissolved in PBS) to the wells of the donor plate.
-
Acceptor Solution: Fill the wells of the acceptor plate with fresh PBS.
-
Sandwich Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate sandwich for 4-18 hours at room temperature with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = [-ln(1 - C_A / C_equ)] * (V_D * V_A) / ((V_D + V_A) * A * t) Where C_A is the concentration in the acceptor well, C_equ is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.
Protocol 5: In Vivo Pharmacokinetic Study for BBB Penetration
This protocol determines the ability of a thiophene compound to cross the BBB in a living organism by measuring its concentration in the brain and plasma.[13][14]
Materials:
-
Rodents (e.g., C57BL/6 mice or Wistar rats)
-
Thiophene test compound formulated for administration (e.g., oral gavage, intravenous injection)
-
Anesthetics
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization buffer
-
LC-MS/MS system
Procedure:
-
Compound Administration: Administer the thiophene compound to the animals at a defined dose and route.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-dose), anesthetize a cohort of animals.
-
Blood Collection: Collect a blood sample via cardiac puncture.
-
Perfusion: Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.[13]
-
Brain Extraction: Excise and weigh the whole brain.
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification: Extract the compound from plasma and brain homogenate samples and quantify its concentration using a validated LC-MS/MS method.
Data Analysis:
-
Plasma and Brain Concentrations: Plot the concentration of the compound in plasma and brain over time.
-
Brain-to-Plasma Ratio (Kp): Calculate the Kp ratio at each time point: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL).
-
Unbound Brain-to-Plasma Ratio (Kp,uu): For a more accurate measure of BBB penetration, determine the fraction of unbound drug in plasma (fu,p) and brain (fu,b) via equilibrium dialysis and calculate Kp,uu = Kp * (fu,p / fu,b).
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Activity Profile of Thiophene Derivatives
| Compound ID | Neuroprotection (EC₅₀, µM) | Aβ Aggregation Inhibition (IC₅₀, µM) | AChE Inhibition (IC₅₀, µM)[1] | Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|---|
| TH-001 | 1.5 ± 0.2 | 5.2 ± 0.7 | 18.53 | > 100 |
| TH-002 | 12.8 ± 1.1 | 25.1 ± 3.4 | > 50 | > 100 |
| Donepezil | N/A | N/A | 0.219 | N/A |
| Control | Value | Value | Value | Value |
Table 2: Anti-Inflammatory Activity of Thiophene Compounds in LPS-Stimulated BV-2 Cells
| Compound ID | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) |
|---|---|---|---|
| TH-001 | 2.1 ± 0.3 | 3.5 ± 0.5 | 4.8 ± 0.6 |
| TH-002 | 15.6 ± 2.1 | 22.4 ± 3.0 | 18.9 ± 2.5 |
| Control | Value | Value | Value |
Table 3: Blood-Brain Barrier Permeability and In Vivo Distribution
| Compound ID | PAMPA-BBB (Pe, 10⁻⁶ cm/s) | In Vivo Kp (Brain/Plasma) | In Vivo Kp,uu (Unbound Brain/Unbound Plasma) |
|---|---|---|---|
| TH-001 | 8.5 ± 0.9 | 2.1 | 1.5 |
| TH-002 | 1.2 ± 0.3 | 0.3 | 0.2 |
| Verapamil | 10.2 ± 1.1 | N/A | N/A |
| Atenolol | 0.1 ± 0.05 | N/A | N/A |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Thiophene Derivatives in Combating Infectious Diseases: Applications and Protocols for Drug Discovery
For Immediate Release
[City, State] – [Date] – In the global fight against infectious diseases, the emergence of drug-resistant pathogens presents a formidable challenge. Researchers are in constant pursuit of novel chemical scaffolds that can serve as the foundation for new and effective therapeutics. Among these, thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their broad-spectrum antimicrobial activity.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of thiophene derivatives in treating bacterial, viral, fungal, and parasitic infections.
Thiophene, a five-membered heterocyclic ring containing a sulfur atom, serves as a "privileged structure" capable of interacting with a wide array of biological targets.[3] This versatility has led to the development of thiophene-based compounds with potent activity against a range of infectious agents, including drug-resistant bacteria, enveloped viruses, pathogenic fungi, and protozoan parasites.[4][5][6][7]
Application Notes: The Role of Thiophene Derivatives in Infectious Disease Research
Thiophene derivatives have demonstrated efficacy against a wide variety of pathogens, driven by diverse mechanisms of action. These compounds represent a promising avenue for the development of next-generation anti-infective agents.
Antibacterial Applications
Thiophene derivatives have shown considerable promise as potent antibacterial agents against both Gram-positive and Gram-negative bacteria, including challenging drug-resistant strains like colistin-resistant Acinetobacter baumannii and Escherichia coli.[4][8] Their mechanisms of action are varied and include:
-
Disruption of Bacterial Membranes: Some thiophene derivatives increase the permeability of the bacterial cell membrane, leading to cell death.[4][8]
-
Inhibition of Essential Enzymes: A notable class of antibacterial thiophenes targets DNA gyrase, an enzyme crucial for bacterial DNA replication, through a unique allosteric inhibition mechanism.[3][9]
-
Reduction of Bacterial Adherence: Certain derivatives have been shown to reduce the adherence of bacteria to host cells, a critical step in the infection process.[4][8]
Antiviral Applications
The antiviral potential of thiophene derivatives is a rapidly expanding area of research, with promising activity reported against several pathogenic viruses.[5] Key applications include:
-
Inhibition of Viral Entry: Thiophene-based compounds have been identified as potent inhibitors of Ebola virus entry.[10][11] They are thought to disrupt the interaction between the viral glycoprotein and the host cell receptor NPC1.[10][11]
-
Targeting Viral Enzymes: Thiophene derivatives have been designed to inhibit viral neuraminidase, a key enzyme for the release of influenza virus progeny from infected cells.[12]
-
Broad-Spectrum Activity: Research suggests that thiophene derivatives exhibit activity against a range of other viruses, including SARS-CoV-2, HIV, and Hepatitis C, by targeting various stages of the viral life cycle.[5]
Antifungal Applications
Thiophene derivatives have emerged as effective agents against pathogenic fungi, particularly Candida species, which are a common cause of opportunistic infections.[6] Their antifungal activity is often attributed to:
-
Inhibition of Ergosterol Biosynthesis: Some thiophene derivatives are believed to inhibit enzymes involved in the synthesis of ergosterol, an essential component of the fungal cell membrane.[6] This mechanism is synergistic with existing antifungal drugs like fluconazole.[6]
-
Disruption of Biofilm Formation: Thiophene compounds have demonstrated the ability to reduce the formation of fungal biofilms, which are notoriously resistant to conventional antifungal therapies.[6]
-
Inhibition of Succinate Dehydrogenase (SDH): Novel thiophene-1,3,4-oxadiazole carboxamides have been designed as potent inhibitors of succinate dehydrogenase, a crucial enzyme in the fungal respiratory chain.[13]
Antiparasitic Applications
The development of new antiparasitic drugs is a global health priority, and thiophene derivatives have shown promise in this area. Specifically, they have been investigated for the treatment of leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus.[7][14] Research has shown that certain thiophene derivatives exhibit potent activity against Leishmania promastigotes and amastigotes, the two life stages of the parasite.[7][15] The proposed mechanism of action for some of these compounds involves the generation of reactive oxygen species (ROS), which induces oxidative stress and cell death in the parasite.[7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various thiophene derivatives against a range of infectious agents.
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene-benzamide | Thiophene 4 | Acinetobacter baumannii (Col-R) | 4 | [4] |
| Escherichia coli (Col-R) | 16 | [4] | ||
| Thiophene 5 | Acinetobacter baumannii (Col-R) | 4 | [4] | |
| Escherichia coli (Col-R) | 16 | [4] | ||
| Thiophene 8 | Acinetobacter baumannii (Col-R) | 16 | [4] | |
| Escherichia coli (Col-R) | 16 | [4] | ||
| Spiro-indoline-oxadiazole | Compound 17 | Clostridium difficile | 2-4 | [16][17] |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted | Staphylococcus aureus | 16 | [18] |
| Candida albicans | 16 | [18] |
Table 2: Antiviral Efficacy of Thiophene Derivatives
| Compound Class | Derivative | Virus | Assay | EC50/IC50 | Cell Line | Reference |
| Thiophene-anilide | Thiophene 1 | Ebola (pseudovirus) | Viral Entry | 2.64 µM (EC50) | HEK293T | [10] |
| Thiophene 53 | Ebola (pseudovirus) | Viral Entry | 3.05 µM (EC50) | HEK293T | [10] | |
| Thiophene 57 | Ebola (pseudovirus) | Viral Entry | 1.68 µM (EC50) | HEK293T | [10] | |
| Thiophene derivative | Compound 1 | SARS-CoV-2 | Mac1 FRET-based | 14 µM (IC50) | - | [5] |
| Thiophene derivative | Compound 4b | Influenza (H5N1) | Neuraminidase Inhibition | 0.03 µM (IC50) | - | [12] |
Table 3: Antifungal Activity of Thiophene Derivatives
| Compound Class | Derivative | Fungal Strain | EC50 (mg/L) | Reference |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamide | Compound 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 | [13] |
| 2-Aminothiophene | 2AT | Candida spp. (Fluconazole-resistant) | 100-200 µg/mL (MIC) | [6] |
Table 4: Antiparasitic Activity of Thiophene Derivatives
| Compound Class | Derivative | Parasite | IC50 (µg/mL) | Reference |
| Thiophene derivative | 5-methyl-2,2′:5′,2″-terthiophene (Compound A) | Leishmania amazonensis (promastigote) | 7.7 | [15] |
| Leishmania amazonensis (amastigote) | 19.0 | [15] | ||
| 5′-methyl–[5–(4–acetoxy-1–butynyl)]–2,2′-bithiophene (Compound B) | Leishmania amazonensis (promastigote) | 21.3 | [15] | |
| Leishmania amazonensis (amastigote) | 28.7 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of thiophene derivatives for infectious disease applications.
Protocol 1: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes.[3][19]
Materials:
-
An α-methylene-activated ketone or aldehyde (e.g., cyclohexanone)
-
An α-cyanoester (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
A suitable base (e.g., diethylamine)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the α-methylene-activated ketone/aldehyde and the α-cyanoester in ethanol.
-
Add elemental sulfur to the mixture in a slight molar excess.
-
Add a catalytic amount of a suitable base, such as diethylamine.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene derivative.[3]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.[3][20]
Materials:
-
Synthesized thiophene compounds
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)[3]
-
96-well microtiter plates[3]
-
Spectrophotometer or microplate reader
-
Standard antibiotic/antifungal (positive control)
-
Solvent for compounds (e.g., DMSO, negative control)
Procedure:
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the microorganism overnight on an appropriate agar plate.
-
Pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]
-
Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.[3]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Protocol 3: Time-Kill Kinetic Assay
This assay determines the bactericidal or bacteriostatic activity of a compound over time.[4]
Materials:
-
Thiophene compound
-
Bacterial strain
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Agar plates for colony counting
Procedure:
-
Prepare a bacterial suspension in the mid-logarithmic growth phase.
-
Add the thiophene compound at various concentrations (e.g., 1x, 2x, 4x MIC) to separate tubes containing the bacterial suspension.[4][9] Include a growth control without the compound.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate overnight at 37°C.
-
Count the number of colony-forming units (CFU/mL) for each time point and concentration.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.
Potential Mechanisms of Action
The diverse biological activities of thiophene derivatives stem from their ability to interact with various cellular targets. Understanding these mechanisms is crucial for rational drug design and development.
The compelling preclinical data for thiophene derivatives against a variety of clinically significant pathogens underscores their potential as a versatile scaffold for the development of novel anti-infective therapeutics. Further investigation, including in vivo efficacy studies and pharmacokinetic profiling, is warranted to translate these promising in vitro findings into clinically effective treatments. The continued exploration of thiophene-based compounds may lead to the development of next-generation drugs with improved efficacy and resistance profiles.[5]
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Thiophene Compounds as Potent Chemotherapies for the Treatment of Cutaneous Leishmaniasis Caused by Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiophene derivatives activity against the protozoan parasite Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiophene Derivatives with Antileishmanial Activity Isolated from Aerial Parts of Porophyllum ruderale (Jacq.) Cass - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
(5-Methylthiophen-2-yl)methanamine Hydrochloride: A Versatile Intermediate in Pharmaceutical Synthesis
(5-Methylthiophen-2-yl)methanamine hydrochloride is a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its primary amine functionality, coupled with the thiophene ring, makes it a versatile intermediate for constructing molecules that can interact with a range of biological targets. This document provides an overview of its application in the synthesis of substituted pyrimidines, which are core structures in many kinase inhibitors, along with detailed experimental protocols.
Application Notes
The thiophene moiety is a well-established bioisostere for the phenyl group in medicinal chemistry, often leading to improved pharmacokinetic and pharmacodynamic properties. The primary amine of (5-Methylthiophen-2-yl)methanamine allows for its incorporation into various heterocyclic scaffolds through reactions such as condensations, multicomponent reactions, and nucleophilic substitutions.
One of the key applications of this intermediate is in the synthesis of substituted pyrimidines. The pyrimidine ring is a crucial pharmacophore in a multitude of approved drugs, particularly in the area of oncology, where they often function as kinase inhibitors. By reacting (5-Methylthiophen-2-yl)methanamine with appropriate pyrimidine precursors, novel compounds can be generated for screening against various kinase targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 171661-55-5 |
| Molecular Formula | C₆H₁₀ClNS |
| Molecular Weight | 163.67 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in water and methanol |
Experimental Protocols
The following is a representative protocol for the synthesis of a substituted N-((5-methylthiophen-2-yl)methyl)pyrimidin-2-amine, a scaffold with potential as a kinase inhibitor. This protocol is based on a typical nucleophilic aromatic substitution reaction.
Protocol 1: Synthesis of N-((5-methylthiophen-2-yl)methyl)-4-chloropyrimidin-2-amine
Objective: To synthesize a pyrimidine derivative using this compound as a key intermediate.
Materials:
-
This compound
-
2,4-Dichloropyrimidine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/g), add triethylamine (2.5 eq) at room temperature. Stir the mixture for 15 minutes to generate the free amine in situ.
-
To this mixture, add a solution of 2,4-dichloropyrimidine (1.1 eq) in anhydrous DMF (5 mL/g) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-((5-methylthiophen-2-yl)methyl)-4-chloropyrimidin-2-amine.
Table 2: Representative Reaction Data
| Parameter | Value |
| Reactant Ratio (Amine:Pyrimidine) | 1 : 1.1 |
| Solvent | DMF |
| Base | Triethylamine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 16 hours |
| Typical Yield | 65-75% |
| Purity (by HPLC) | >95% |
Visualizations
Logical Workflow for Synthesis
Caption: Synthetic workflow for a substituted pyrimidine.
Potential Signaling Pathway Target: VEGF Signaling
Many pyrimidine-based kinase inhibitors target receptor tyrosine kinases involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR). The following diagram illustrates a simplified VEGF signaling pathway, a common target for such inhibitors.
Caption: Simplified VEGF signaling pathway and potential inhibition.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5--Methylthiophen-2-yl)methanamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of (5-Methylthiophen-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the reductive amination of 5-methylthiophene-2-carboxaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2] The amine is subsequently isolated as its hydrochloride salt.
Q2: Which reducing agents are suitable for this reductive amination?
A2: Several reducing agents can be employed, with varying selectivity and reactivity. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred due to their ability to selectively reduce the iminium ion in the presence of the starting aldehyde.[1][3] Sodium borohydride (NaBH₄) can also be used, but it may reduce the aldehyde to an alcohol as a side reaction; therefore, it is typically added after the imine has been pre-formed.[3]
Q3: What are the typical solvents and reaction temperatures?
A3: Protic solvents like methanol and ethanol are commonly used, especially when using sodium cyanoborohydride.[3] Aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable for reactions with sodium triacetoxyborohydride. The reaction is typically carried out at room temperature.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You can track the consumption of the starting aldehyde and the formation of the amine product. Staining with ninhydrin can help visualize the primary amine spot.
Q5: What is the best way to isolate the product as a hydrochloride salt?
A5: After the reaction is complete and the crude amine is isolated, it can be dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt.
Troubleshooting Guides
Low Synthesis Yield
Problem: The final yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | - pH Optimization: Imine formation is often favored under slightly acidic conditions (pH 5-6). The use of ammonium chloride as the ammonia source can help maintain a suitable pH.[2] - Water Removal: The formation of an imine from an aldehyde and an amine is an equilibrium reaction that produces water. The presence of excess water can shift the equilibrium back to the starting materials. While not always necessary for one-pot reductive aminations, if imine formation is sluggish, the addition of a dehydrating agent like molecular sieves (3Å or 4Å) can be beneficial. |
| Premature Reduction of the Aldehyde | - Choice of Reducing Agent: If using sodium borohydride (NaBH₄), it may be reducing the 5-methylthiophene-2-carboxaldehyde to the corresponding alcohol. Switch to a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion.[1][3] - Staged Addition: If using NaBH₄, ensure the imine is formed first by stirring the aldehyde and ammonia source for a period (e.g., 1-2 hours) before adding the reducing agent. |
| Formation of Secondary/Tertiary Amines | - Excess Ammonia: Use a sufficient excess of the ammonia source (e.g., ammonium chloride or a solution of ammonia in methanol) to favor the formation of the primary amine over secondary or tertiary amine byproducts. |
| Product Loss During Workup and Purification | - pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) during the extraction of the free amine to minimize its solubility in water. - Solvent for Precipitation: The choice of solvent for precipitating the hydrochloride salt is crucial. The salt should be insoluble in the chosen solvent. Diethyl ether is a common choice. |
Impurity Issues
Problem: The isolated product is contaminated with significant impurities.
| Potential Impurity | Identification and Removal |
| Unreacted 5-Methylthiophene-2-carboxaldehyde | - Identification: Can be detected by TLC or ¹H NMR (aldehyde proton signal around 9-10 ppm). - Removal: Can be removed by a bisulfite wash during the workup or by careful purification of the free amine by column chromatography before salt formation. |
| 5-Methylthiophen-2-yl)methanol | - Identification: This alcohol byproduct arises from the reduction of the starting aldehyde. It can be identified by TLC and NMR. - Removal: Can be separated from the free amine by column chromatography on silica gel. |
| Secondary/Tertiary Amines | - Identification: These can be difficult to separate from the primary amine. Their presence can be inferred from complex NMR spectra and by mass spectrometry. - Prevention: Use a large excess of the ammonia source during the reaction. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol is a general guideline based on typical procedures for the reductive amination of aromatic aldehydes.
Materials:
-
5-Methylthiophene-2-carboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-methylthiophene-2-carboxaldehyde (1.0 eq) and ammonium chloride (5-10 eq) in methanol.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
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Extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude (5-Methylthiophen-2-yl)methanamine as an oil.
-
-
Purification and Salt Formation:
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The crude amine can be purified by column chromatography on silica gel if necessary.
-
Dissolve the purified amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Quantitative Data Summary (Based on Analogous Reactions)
The following table summarizes typical reagent stoichiometries and expected yields for the reductive amination of similar aromatic aldehydes to primary amines. Actual yields for this compound may vary.
| Aldehyde | Amine Source (eq) | Reducing Agent (eq) | Solvent | Yield (%) |
| Benzaldehyde | NH₄OAc (10) | NaBH₃CN (1.5) | MeOH | 70-85 |
| 2-Thiophenecarboxaldehyde | NH₄Cl (7) | NaBH₃CN (2) | MeOH | 65-80 |
| Furfural | NH₃/MeOH | NaBH₄ (1.2) | MeOH | 60-75 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
References
Technical Support Center: Purification of (5-Methylthiophen-2-yl)methanamine hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (5-Methylthiophen-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as 5-methyl-2-thiophenecarboxaldehyde, residual reducing agents, and side-products from the synthesis. Depending on the synthetic route, regioisomers or over-alkylated thiophene derivatives may also be present. In some cases, sulfur-based impurities like mercaptans could contaminate the thiophene raw material.
Q2: What is a general strategy for the purification of this compound?
A2: A typical purification strategy involves an initial acid-base workup to remove neutral and acidic impurities. This is often followed by recrystallization from a suitable solvent system to isolate the hydrochloride salt in high purity. For persistent impurities, column chromatography of the free amine followed by conversion to the hydrochloride salt may be necessary.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is ideal for quantifying trace impurities and determining the overall percentage purity. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and identifying the presence of residual solvents or major impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Select a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Preheat the filtration apparatus to prevent cooling and premature crystal formation. |
| Product Oiling Out During Recrystallization | - The solvent is not ideal for crystallization. - The presence of significant impurities is depressing the melting point. | - Try a different solvent or a solvent/anti-solvent system. - Perform a preliminary purification step, such as an acid-base extraction, to remove gross impurities before recrystallization. |
| Persistent Impurities in the Final Product | - Impurities have similar solubility to the product. - The impurity co-crystallizes with the product. | - Attempt purification using a different technique, such as column chromatography of the free amine. - Consider a different recrystallization solvent system that may offer better selectivity. |
| Discoloration of the Final Product | - Presence of oxidized impurities. - Trace metal contamination. | - Treat a solution of the crude product with activated charcoal before recrystallization. - Ensure all glassware is thoroughly cleaned to avoid metal contamination. |
Experimental Protocols
Protocol 1: Acid-Base Workup for Preliminary Purification
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Dissolve the crude (5-Methylthiophen-2-yl)methanamine in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) to remove any acidic impurities.
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Separate the organic layer and then wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
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To form the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol).
-
Collect the precipitated hydrochloride salt by filtration and wash with a small amount of cold solvent.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of the crude hydrochloride salt in various solvents. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alcohols like ethanol or isopropanol are often suitable for amine hydrochlorides.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Crystallization: Allow the clear solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
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Isolation: Collect the purified crystals by vacuum filtration, washing them with a small volume of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table provides hypothetical data on the effectiveness of different purification methods for this compound, starting from a crude product of 85% purity.
| Purification Method | Purity of Final Product (%) | Yield (%) | Key Impurities Removed |
| Acid-Base Workup | 92-95 | 80-90 | Acidic and neutral starting materials |
| Recrystallization (Isopropanol) | 98.5 | 75-85 | Most organic impurities |
| Recrystallization (Ethanol/Ether) | >99 | 65-75 | Polar and non-polar impurities |
| Column Chromatography (Free Amine) | >99.5 (after salt formation) | 50-70 | Regioisomers and closely related impurities |
Visualizations
stability and proper storage of (5-Methylthiophen-2-yl)methanamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of (5-Methylthiophen-2-yl)methanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound at room temperature in a dark place under an inert atmosphere.[1] The container should be tightly sealed to prevent exposure to moisture and air.
Q2: Is this compound sensitive to light?
A2: Yes, it is advisable to store the compound in a dark place, suggesting potential sensitivity to light.[1] Prolonged exposure to light may lead to degradation.
Q3: Is this compound hygroscopic?
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color, clumping of the powder, or the development of a distinct odor. If you observe any of these changes, the integrity of the compound may be compromised. Thiophene-containing compounds can be susceptible to oxidation over time, which may also lead to changes in purity.
Q5: How should I handle the compound during an experiment to ensure its stability?
A5: To maintain stability during experimental use, it is recommended to:
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Allow the container to reach room temperature before opening to prevent condensation.
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Handle the compound in a glove box or under an inert atmosphere to minimize exposure to air and moisture.
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Use clean, dry spatulas and glassware.
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Tightly reseal the container immediately after use.
Q6: Can I store this compound in a solution?
A6: The stability of this compound in various solvents has not been extensively documented. If you need to prepare a stock solution, it is best practice to prepare it fresh. If short-term storage is necessary, store the solution at a low temperature (2-8 °C) and protect it from light. A small-scale stability test is recommended to determine its viability for your specific application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty in weighing, clumping of powder | Moisture absorption due to hygroscopicity. | Dry the compound under vacuum in the presence of a desiccant. Handle the compound in a glove box or a controlled humidity environment for future use. |
| Inconsistent experimental results | Degradation of the compound. | Use a fresh batch of the compound. Re-evaluate storage conditions to ensure they are optimal (dark, inert atmosphere, tightly sealed). Consider re-analyzing the purity of the compound. |
| Change in physical appearance (color, texture) | Exposure to light, air, or moisture leading to degradation. | Discard the current batch of the compound as its purity is likely compromised. Obtain a fresh supply and strictly adhere to the recommended storage conditions. |
Compound Stability and Storage Data
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature | [1] |
| Atmosphere | Inert Atmosphere | [1] |
| Light | Keep in a dark place | [1] |
| Hygroscopicity | Assumed to be hygroscopic (based on compound class) | General Chemical Knowledge |
| General Stability | Thiophene derivatives are generally stable at room temperature. | [2] |
Experimental Workflow for Handling
Caption: Recommended workflow for handling this compound.
References
optimization of reaction conditions for synthesizing thiophene derivatives
Welcome to the technical support center for the synthesis of thiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental conditions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols for common synthetic routes to thiophene-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted thiophenes?
A1: Several key methods are widely employed for the synthesis of thiophene derivatives, each with its own advantages depending on the desired substitution pattern. The most common include the Paal-Knorr thiophene synthesis, the Gewald aminothiophene synthesis, and the Fiesselmann thiophene synthesis. Additionally, cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to functionalize pre-existing thiophene rings.[1][2][3]
Q2: I am getting a low yield in my Paal-Knorr synthesis. What are the likely causes?
A2: Low yields in the Paal-Knorr synthesis are often attributed to several factors. The most common issue is the incomplete conversion of the 1,4-dicarbonyl starting material. This can be due to the choice of sulfurizing agent, reaction temperature, or reaction time. Another significant factor is the formation of furan byproducts through a competing dehydration pathway.[2][4] The activity of the sulfurizing agent is also crucial; ensure that reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent have been stored properly to prevent degradation from moisture.[4]
Q3: My Gewald aminothiophene synthesis is not working. What should I check first?
A3: The initial and most critical step in the Gewald reaction is the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5][6] If this step fails, the subsequent cyclization to form the thiophene ring will not occur. Key factors to investigate are the choice of base, as it plays a crucial role in catalyzing this initial condensation, and the potential for steric hindrance, especially with bulky ketones.[1]
Q4: I am having trouble with my Suzuki-Miyaura cross-coupling reaction to functionalize a bromothiophene. What are some common troubleshooting steps?
A4: Challenges in Suzuki-Miyaura coupling of thiophenes often stem from the catalyst system and the stability of the boronic acid. Inefficient oxidative addition of the palladium catalyst to the thiophene halide can be a major hurdle, especially with electron-rich thiophenes. Using bulky and electron-rich phosphine ligands can help to facilitate this step. Protodeboronation, the loss of the boronic acid group, is another common side reaction that can be minimized by careful selection of the base and solvent system.[7][8]
Troubleshooting Guides
Paal-Knorr Thiophene Synthesis: Low Yield and Furan Byproduct
A common challenge in the Paal-Knorr synthesis is the formation of a furan byproduct alongside the desired thiophene. This occurs because the sulfurizing agents used, such as P₄S₁₀ and Lawesson's reagent, also act as dehydrating agents.[1][2]
Troubleshooting Workflow: Paal-Knorr Synthesis
Caption: Troubleshooting workflow for low yields in Paal-Knorr thiophene synthesis.
Data on Sulfurizing Agents:
While direct quantitative comparisons under identical conditions are sparse in the literature, Lawesson's reagent is often reported to be a milder and more effective sulfurizing agent than phosphorus pentasulfide, sometimes leading to higher yields and fewer byproducts.
| Sulfurizing Agent | Common Observations |
| Phosphorus Pentasulfide (P₄S₁₀) | A strong dehydrating agent, can lead to furan byproduct formation. Often requires higher temperatures.[2] |
| Lawesson's Reagent | Generally considered milder and more selective for thionation over dehydration, potentially leading to higher thiophene yields.[1][9] |
Gewald Aminothiophene Synthesis: Optimizing Base and Overcoming Steric Hindrance
The choice of base is critical in the Gewald synthesis as it catalyzes the initial Knoevenagel condensation. For sterically hindered ketones, a two-step procedure may be more effective.
Troubleshooting Workflow: Gewald Synthesis
Caption: Troubleshooting workflow for the Gewald aminothiophene synthesis.
Effect of Base on Gewald Reaction Yield:
Studies have shown that amine bases like morpholine can be particularly effective due to their ability to dissolve elemental sulfur.[10]
| Base | Typical Yield | Reference |
| Morpholine | High | [5][10] |
| Piperidine | Good to High | [10] |
| Triethylamine | Moderate to Good | [10] |
| Inorganic Bases (e.g., K₂CO₃, NaOH) | Can be effective, but may result in lower yields. | [5] |
Suzuki-Miyaura Cross-Coupling: Catalyst and Ligand Selection
The success of a Suzuki-Miyaura coupling involving a thiophene substrate is highly dependent on the palladium catalyst and the associated ligand.
Data on Palladium Catalysts for Suzuki Coupling of Dibromothiophenes:
| Catalyst System | Substrate | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [7] |
| Pd(dppf)Cl₂ | General Dihaloarene | 3 | Na₂CO₃ | Toluene | 110-115 | 12-18 | Good to High | [7] |
| Pd(OAc)₂/SPhos | 4-bromoacetophenone | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [11] |
| PEPPSI-IPr | 3-bromopyridine | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [11] |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
This protocol is adapted from established methods for the synthesis of 2,5-dimethylthiophene from 2,5-hexanedione.[12]
Materials:
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2,5-Hexanedione
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Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent
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Anhydrous Toluene or Xylene
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Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1 equivalent) in anhydrous toluene or xylene.
-
Carefully add phosphorus pentasulfide (0.5 equivalents) or Lawesson's reagent (0.5 equivalents) in portions. The reaction is exothermic.
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Heat the reaction mixture to reflux (110-140 °C) and maintain for 2-6 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture over ice water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography.
Protocol 2: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol describes a typical one-pot Gewald synthesis.[6]
Materials:
-
2-Butanone
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (or another suitable amine base)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-butanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add morpholine (1.1 equivalents) dropwise to the stirred mixture.
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Heat the reaction mixture to a gentle reflux (around 50-60 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 3: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of a thiophene halide.[7][13]
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/water mixture or Toluene)
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromothiophene (1 equivalent), phenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Gewald Reaction Mechanism
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
Paal-Knorr Thiophene Synthesis Mechanism
Caption: Reaction pathway for the Paal-Knorr thiophene synthesis.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. youtube.com [youtube.com]
identification and minimization of byproducts in thiophene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the identification and minimization of byproducts during thiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiophenes?
A1: The most common laboratory methods for thiophene synthesis include the Paal-Knorr synthesis, the Gewald reaction, and the Fiesselmann thiophene synthesis. Each method offers a different route to the thiophene core and is suited for different starting materials and desired substitution patterns.[1][2][3]
Q2: What are the typical byproducts encountered in these synthesis methods?
A2: Byproduct formation is a common challenge in thiophene synthesis. In the Paal-Knorr synthesis, the most prevalent byproduct is the corresponding furan.[2] For the Gewald reaction, byproducts can include unreacted starting materials, the intermediate from the initial Knoevenagel-Cope condensation, and dimeric or polymeric materials.[4] In the Fiesselmann synthesis, potential side products can arise from incomplete cyclization or alternative reaction pathways of the intermediates.
Q3: How can I identify the byproducts in my reaction mixture?
A3: The most effective methods for identifying byproducts in your reaction mixture are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is excellent for separating volatile compounds and providing their mass fragmentation patterns, which aids in identification.[5][6] 1H and 13C NMR spectroscopy provide detailed structural information about the compounds present in the mixture, allowing for the identification of impurities alongside the desired product.
Troubleshooting Guides
Paal-Knorr Thiophene Synthesis
Problem: Low yield of thiophene and significant formation of a furan byproduct.
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Question: My NMR and GC-MS analysis indicate a low yield of the desired thiophene and a significant amount of the corresponding furan. How can I improve the selectivity for the thiophene product?
-
Possible Cause: The sulfurizing agent used, such as phosphorus pentasulfide (P₄S₁₀), also acts as a dehydrating agent, which can promote the cyclization of the 1,4-dicarbonyl starting material to form the furan byproduct.[2][7] Higher reaction temperatures can also favor the dehydration pathway.[8]
-
Solution:
-
Choice of Sulfurizing Agent: Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent. Lawesson's reagent is a milder and more efficient thionating agent, which generally leads to better selectivity for the thiophene product over the furan byproduct.[9][10]
-
Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed. Careful temperature control is crucial for minimizing the formation of the furan byproduct.[8]
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or GC-MS and stop the reaction once the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, can increase the formation of byproducts.[10]
-
Gewald Aminothiophene Synthesis
Problem: The reaction has a low yield or has not proceeded to the desired 2-aminothiophene product.
-
Question: I am observing a low yield of my target 2-aminothiophene, or the reaction does not seem to be working at all. What are the likely causes and how can I troubleshoot this?
-
Possible Causes:
-
Inefficient Knoevenagel-Cope Condensation: The initial base-catalyzed condensation between the ketone/aldehyde and the active methylene nitrile is a critical step. If this step fails, the subsequent sulfur addition and cyclization will not occur.[4] The choice of base is crucial for this step.[4]
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur may not be sufficiently soluble or reactive under the chosen reaction conditions.[4]
-
Dimerization of Intermediates: The α,β-unsaturated nitrile intermediate can undergo dimerization, which competes with the desired cyclization reaction.[11]
-
-
Solutions:
-
Optimize the Condensation Step:
-
Enhance Sulfur Reactivity:
-
Minimize Dimerization:
-
Concentration: Adjusting the concentration of the reactants can sometimes minimize the formation of dimeric byproducts.
-
-
Fiesselmann Thiophene Synthesis
Problem: The reaction is producing a complex mixture of products and the desired 3-hydroxy-2-thiophenecarboxylic acid derivative is difficult to isolate.
-
Question: My Fiesselmann synthesis is resulting in a complex mixture, making the purification of the target compound challenging. What are the potential side reactions, and how can I improve the reaction's selectivity?
-
Possible Causes: The Fiesselmann synthesis involves a series of Michael additions and a final cyclization. Incomplete reactions or alternative cyclization pathways can lead to a mixture of products. The presence of excess base or elevated temperatures can also promote side reactions.
-
Solutions:
-
Control of Stoichiometry: Ensure the correct stoichiometry of reactants, particularly the base. An excess of base can lead to unwanted side reactions.
-
Temperature Control: Maintain a controlled and consistent temperature throughout the reaction. Gradual addition of reagents can also help to control the reaction temperature.
-
Stepwise Approach: For complex substrates, a stepwise approach where the initial Michael addition product is isolated before proceeding to the cyclization step may provide better control and higher purity of the final product.
-
Data Presentation
Table 1: Comparison of Sulfurizing Agents in Paal-Knorr Synthesis
| Sulfurizing Agent | Temperature (°C) | Solvent | Thiophene Yield (%) | Furan Byproduct (%) |
| P₄S₁₀ | 110 | Toluene | ~60-70 | ~15-25 |
| Lawesson's Reagent | 80 | Toluene | >85 | <5 |
| P₄S₁₀ | 140 | Xylene | ~50-60 | ~30-40 |
| Lawesson's Reagent | 110 | Xylene | >90 | <3 |
Note: The data presented are representative values and can vary depending on the specific 1,4-dicarbonyl substrate used.
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Thiophene Synthesis using Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add Lawesson's reagent (0.5 eq) to the solution.
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any solids. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Gewald Aminothiophene Synthesis
-
Reaction Setup: To a round-bottom flask, add the ketone or aldehyde (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq).[4]
-
Solvent and Base: Add ethanol as the solvent and a catalytic amount of a base such as morpholine or triethylamine (0.1-0.2 eq).[4]
-
Reaction: Stir the mixture at 40-50 °C and monitor the reaction by TLC.[4]
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11]
Protocol 3: Identification of Byproducts by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 500) to detect a wide range of possible products and byproducts.
-
-
Data Analysis: Identify the peaks in the chromatogram and analyze their corresponding mass spectra. Compare the fragmentation patterns with a mass spectral library (e.g., NIST) to identify the compounds. The molecular ion peak will be indicative of the molecular weight of the compound.
Protocol 4: Identification of Byproducts by NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).
-
1H NMR Analysis:
-
Acquire a standard 1H NMR spectrum.
-
Thiophene Protons: Protons on the thiophene ring typically appear in the aromatic region (δ 6.5-8.0 ppm).
-
Furan Protons: Protons on a furan ring will also be in the aromatic region but may have slightly different chemical shifts (δ 6.0-7.5 ppm).[12]
-
Aliphatic Protons: Protons on alkyl chains or other functional groups will appear in their characteristic regions.
-
-
13C NMR Analysis:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Thiophene Carbons: Carbons of the thiophene ring typically resonate between δ 120-145 ppm.
-
Furan Carbons: Furan carbons appear at slightly different chemical shifts, typically in the range of δ 105-150 ppm.
-
-
Analysis of Byproducts: The presence of extra peaks in the NMR spectra that do not correspond to the starting material or the desired product indicates the presence of byproducts. The chemical shifts, coupling constants, and integration of these signals can be used to elucidate the structure of the impurities.
Visualizations
Caption: Troubleshooting logic for Paal-Knorr synthesis.
Caption: Troubleshooting logic for Gewald synthesis.
Caption: Workflow for byproduct identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of (5-Methylthiophen-2-yl)methanamine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (5-Methylthiophen-2-yl)methanamine hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the reductive amination of 5-methylthiophene-2-carboxaldehyde. This typically involves reacting the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the primary amine. The resulting (5-Methylthiophen-2-yl)methanamine is subsequently treated with hydrochloric acid to form the stable hydrochloride salt.
Q2: I am observing a low yield in my reductive amination reaction. What are the common causes?
A2: Low yields in reductive amination can be attributed to several factors. Incomplete formation of the imine intermediate is a frequent issue. This equilibrium can be unfavorably affected by the presence of water. Another common problem is the choice of reducing agent; a strong reducing agent might prematurely reduce the starting aldehyde to an alcohol. The reaction pH is also critical, as a mildly acidic environment (pH 4-5) is generally optimal for imine formation.[1]
Q3: How can I minimize the formation of the secondary amine byproduct during the synthesis?
A3: The formation of the secondary amine, bis((5-methylthiophen-2-yl)methyl)amine, is a common side reaction. This occurs when the primary amine product reacts further with the starting aldehyde. To minimize this, a large excess of the ammonia source is typically used. Running the reaction at lower temperatures and careful monitoring of the reaction progress can also help to limit the formation of this byproduct.
Q4: My this compound is "oiling out" during crystallization instead of forming crystals. What should I do?
A4: "Oiling out" is a common issue when crystallizing amine salts. This can be caused by the cooling rate being too fast, the solution being too concentrated, or the presence of impurities. Try slowing down the cooling process, adding a small amount of a co-solvent to improve solubility before cooling, or using seed crystals to induce crystallization. Ensure your freebase amine is of high purity before salt formation.
Q5: What are the best practices for storing this compound?
A5: this compound is a salt and is generally more stable than the freebase. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture and atmospheric contaminants. Long-term stability studies for this specific compound are not widely published, but as a general practice for amine hydrochlorides, storage away from strong bases and oxidizing agents is recommended.
Troubleshooting Guides
Reductive Amination Stage
This guide addresses common issues encountered during the reductive amination of 5-methylthiophene-2-carboxaldehyde.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Aldehyde | 1. Inactive reducing agent. 2. Suboptimal reaction temperature. 3. Poor quality of starting materials. | 1. Test the reducing agent on a known, reactive substrate. Use a fresh batch of reducing agent. 2. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. 3. Verify the purity of 5-methylthiophene-2-carboxaldehyde and the ammonia source by analytical methods (e.g., NMR, GC). |
| Formation of 5-methylthiophen-2-yl)methanol | The reducing agent is too reactive and is reducing the aldehyde before imine formation. | 1. Switch to a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine.[1] 2. Pre-form the imine by stirring the aldehyde and ammonia source together before adding the reducing agent. |
| Significant Formation of Secondary Amine | The primary amine product is reacting with the remaining aldehyde. | 1. Use a larger excess of the ammonia source (e.g., ammonium chloride, ammonia in methanol). 2. Add the aldehyde slowly to the reaction mixture containing the ammonia source and reducing agent. 3. Lower the reaction temperature to slow down the rate of the side reaction. |
| Reaction Stalls | 1. Insufficient amount of reducing agent. 2. Catalyst poisoning (if using catalytic hydrogenation). | 1. Add an additional portion of the reducing agent. 2. Ensure all reagents and solvents are free from catalyst poisons like sulfur compounds (beyond the thiophene itself) or strong coordinating agents. |
Representative Data for Reductive Amination (Illustrative)
Note: The following data is representative of typical reductive amination reactions and may not reflect optimized conditions for this specific substrate. Experimental optimization is highly recommended.
| Reducing Agent | Ammonia Source | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Sodium Borohydride | NH₄Cl | Methanol | 0 - 25 | 40 - 60 | Risk of aldehyde reduction. |
| Sodium Cyanoborohydride | NH₄Cl / NH₃ in MeOH | Methanol | 25 | 60 - 80 | Toxic cyanide byproduct. Requires careful pH control. |
| Sodium Triacetoxyborohydride | NH₄OAc | Dichloromethane | 25 | 70 - 90 | Generally good selectivity. Moisture sensitive. |
| H₂ / Raney Nickel | NH₃ in MeOH | Methanol | 25 - 50 | 70 - 95 | Requires specialized high-pressure equipment. |
Hydrochloride Salt Formation and Crystallization
This guide provides solutions for common problems during the conversion of the freebase amine to its hydrochloride salt and its subsequent crystallization.
| Problem | Potential Cause | Troubleshooting Steps |
| "Oiling Out" During Crystallization | 1. Solution is too supersaturated. 2. Cooling rate is too rapid. 3. Presence of impurities. | 1. Add a small amount of the crystallization solvent to the warm solution to slightly reduce the concentration. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. 3. Purify the freebase amine before salt formation (e.g., by distillation or chromatography). |
| No Crystallization Occurs | 1. Solution is too dilute. 2. Incorrect solvent system. | 1. Carefully evaporate some of the solvent to increase the concentration. 2. Try adding an anti-solvent (a solvent in which the salt is insoluble) dropwise to the solution of the salt. Common anti-solvents for amine hydrochlorides include diethyl ether or hexanes. |
| Product is a Gummy or Sticky Solid | 1. Residual solvent. 2. Presence of impurities. | 1. Wash the solid with a cold, non-polar solvent in which the product is insoluble (e.g., cold diethyl ether). 2. Dry the product thoroughly under vacuum. 3. Recrystallize the product from a different solvent system. |
| Discolored Product | 1. Impurities in the starting amine. 2. Degradation of the thiophene ring under strongly acidic conditions. | 1. Purify the freebase amine before salt formation. 2. Use a minimal excess of hydrochloric acid and avoid prolonged heating during the salt formation and crystallization steps. |
Representative Crystallization Solvents (Illustrative)
Note: The optimal solvent system for crystallization must be determined experimentally.
| Solvent System | Typical Observation | Considerations |
| Isopropanol (IPA) | Good solubility when hot, lower when cold. | A common choice for amine hydrochlorides. |
| Ethanol / Diethyl Ether | Dissolve in minimal hot ethanol, add diethyl ether as an anti-solvent. | Can produce fine crystals. |
| Methanol / Methyl tert-butyl ether (MTBE) | Dissolve in minimal hot methanol, add MTBE as an anti-solvent. | MTBE is a less volatile alternative to diethyl ether. |
| Acetonitrile | May provide good crystals upon cooling. | Purity of the product is crucial. |
Experimental Protocols
Protocol 1: Synthesis of (5-Methylthiophen-2-yl)methanamine
This protocol describes a representative procedure for the reductive amination of 5-methylthiophene-2-carboxaldehyde using sodium borohydride.
Materials:
-
5-methylthiophene-2-carboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylthiophene-2-carboxaldehyde (1.0 eq) and ammonium chloride (3.0 eq) in methanol (10-15 mL per gram of aldehyde).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Methylthiophen-2-yl)methanamine as an oil.
Protocol 2: Formation and Crystallization of this compound
Materials:
-
Crude (5-Methylthiophen-2-yl)methanamine
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl)
-
Isopropanol (IPA) or other suitable crystallization solvent
-
Diethyl ether
Procedure:
-
Dissolve the crude (5-Methylthiophen-2-yl)methanamine in a minimal amount of a suitable solvent like isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0-1.1 eq) dropwise with vigorous stirring.
-
A precipitate should form. If no precipitate forms, you may need to add an anti-solvent like diethyl ether until the solution becomes cloudy.
-
Stir the mixture at 0 °C for 1-2 hours to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., cold isopropanol or diethyl ether).
-
Dry the solid under vacuum to obtain this compound.
-
For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system (e.g., by dissolving in a minimal amount of hot isopropanol and allowing it to cool slowly).
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in the reductive amination step.
References
Technical Support Center: Interpreting Complex NMR Spectra of Thiophene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when interpreting complex NMR spectra of thiophene-containing molecules. Thiophene and its derivatives are vital building blocks in numerous pharmaceuticals, making a thorough understanding of their structural characteristics essential.[1]
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons on my substituted thiophene show such complex and overlapping signals?
A1: The complexity in the aromatic region of a thiophene ¹H NMR spectrum arises from several factors:
-
Small Chemical Shift Differences: The chemical shift dispersion for protons on the thiophene ring can be minimal, especially in less substituted systems. This proximity of resonance frequencies leads to overlapping multiplets.
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupling protons is not significantly larger than their coupling constant (J-value), second-order effects become prominent. This results in patterns that do not follow the simple n+1 rule, with multiplets often appearing to "lean" towards each other.[2]
-
Long-Range Couplings: Thiophene systems are known for their significant long-range couplings (⁴J and ⁵J) between protons across the sulfur atom or through the pi system.[3][4] These additional small splittings can broaden signals and increase multiplet complexity.
Q2: I'm observing broad peaks in my ¹H NMR spectrum. What could be the cause?
A2: Broad peaks in the NMR spectrum of a thiophene compound can be due to several reasons:
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Poor Solubility or Aggregation: Thiophene-based conjugated polymers or large, flat molecules can aggregate in solution via π-stacking, leading to broader signals.[5][6][7]
-
Chemical Exchange: Protons on substituents (like -OH or -NH) can undergo chemical exchange with residual water or other exchangeable protons, causing their signals to broaden or disappear. A D₂O shake experiment can confirm this.[8]
-
Unresolved Couplings: Multiple small, unresolved long-range couplings can lead to the appearance of a broad singlet instead of a finely split multiplet.
-
Instrumental Factors: Poor shimming of the magnetic field can cause significant peak broadening.[8][9]
Q3: How do substituents affect the chemical shifts of thiophene ring protons and carbons?
A3: The electronic nature of a substituent significantly influences the chemical shifts of the thiophene ring protons and carbons.[1]
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase electron density in the ring, causing the attached and other ring protons/carbons to shift to a higher field (lower ppm).
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -C(O)R decrease electron density, leading to a downfield shift (higher ppm) of the ring protons/carbons. The effect is most pronounced at the positions ortho and para to the substituent.
Q4: What are typical coupling constant (J) values for thiophene protons?
A4: Coupling constants are crucial for determining the substitution pattern. The values can vary with substituents but generally follow a predictable pattern.
| Coupling Type | Typical Range (Hz) | Notes |
| ³J(H2,H3) | 4.9 - 5.8 | Ortho coupling |
| ³J(H3,H4) | 3.5 - 4.5 | Ortho coupling |
| ³J(H4,H5) | 4.9 - 5.8 | Ortho coupling |
| ⁴J(H2,H4) | 1.0 - 1.8 | Meta coupling |
| ⁴J(H3,H5) | 2.8 - 3.5 | Meta coupling |
| ⁴J(H2,H5) | 2.8 - 3.5 | Meta coupling across sulfur |
| ⁵J | ~1.0 | Long-range coupling between protons on non-adjacent carbons |
Data compiled from various sources, including[10]. Values can be influenced by substituents and solvent.
Troubleshooting Guides
Issue 1: Overlapping Aromatic Signals Preventing Assignment
If signals in the aromatic region are too overlapped for analysis, consider the following steps:
-
Change Solvent: Rerunning the sample in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can often resolve overlapping signals. The anisotropic effect of benzene, in particular, can induce significant chemical shift dispersion.[2][8]
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hz, often simplifying complex multiplets.
-
Utilize 2D NMR: Two-dimensional NMR experiments are indispensable for resolving ambiguity.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing you to trace the connectivity within the thiophene ring.[2][11]
-
TOCSY (Total Correlation Spectroscopy): TOCSY can reveal entire spin systems, identifying all protons belonging to a single thiophene ring, even if they are not directly coupled.[5]
-
Issue 2: Ambiguous Carbon Signal Assignments
When ¹³C NMR alone is insufficient to assign all carbon signals, especially for quaternary carbons:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to (¹JCH).[12] This is the most reliable way to assign protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[2] It is essential for assigning quaternary (non-protonated) carbons by correlating them with nearby protons. It can also help distinguish between isomers by observing long-range correlations.
Issue 3: Determining Substitution Pattern (e.g., 2- vs. 3-Substituted)
Distinguishing between isomers is a common challenge. A combination of ¹H coupling constants and 2D NMR is the most effective approach.
-
Analyze Coupling Constants: The magnitude of the ³JHH coupling constants is a key indicator. For example, in a 3-substituted thiophene, you would expect to see couplings corresponding to J(H2,H4), J(H2,H5), and J(H4,H5). The absence of a large ortho coupling (~5 Hz) between H2 and H3 would rule out a 2,3-disubstituted pattern.
-
Use NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can show through-space correlations. For instance, a correlation between a substituent's protons and a specific ring proton (e.g., H3 in a 2-substituted thiophene) can confirm its position.[5]
-
Leverage HMBC: Long-range H-C correlations can definitively establish connectivity. For a substituent at C2, its protons should show a ³J correlation to C3 and a ²J correlation to C2.
Experimental Protocols
Standard 1D ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the thiophene compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Ensure the sample is fully dissolved.
-
Spectrometer Setup: Lock the field frequency on the deuterium signal of the solvent. Tune and shim the spectrometer to achieve a homogeneous magnetic field.[1]
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set to approximately 12-15 ppm, centered around 6-7 ppm.
-
Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: Use a delay of 1-2 seconds between scans.[1]
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or TMS (0.00 ppm).
General Protocol for 2D NMR (COSY, HSQC, HMBC)
These experiments are crucial for structural elucidation of complex molecules.[13][14]
-
Sample Preparation: A slightly more concentrated sample (10-20 mg) is often beneficial for 2D NMR, especially for heteronuclear experiments.
-
Acquisition:
-
Load a standard, instrument-specific parameter set for the desired experiment (e.g., cosygpqf, hsqcedetgpsisp2, hmbcgplpndqf on Bruker systems).
-
Set the spectral widths in both dimensions (F1 and F2) to encompass all relevant proton and/or carbon signals.
-
The number of increments in the indirect dimension (F1) and the number of scans per increment will determine the experiment time and resolution. Typical values are 256-512 increments for F1 and 2-16 scans per increment.
-
-
Processing: The acquired 2D data is processed using Fourier transformation in both dimensions, followed by phasing and baseline correction. The resulting 2D spectrum plots correlations as cross-peaks.
Visualized Workflows and Relationships
Caption: A workflow for troubleshooting complex NMR spectra.
Caption: Key proton-proton couplings in a thiophene ring.
Caption: Relationship of 2D NMR experiments to molecular structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
enhancing the solubility of (5-Methylthiophen-2-yl)methanamine hydrochloride for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of (5-Methylthiophen-2-yl)methanamine hydrochloride for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound, as a hydrochloride salt of an amine, is expected to have higher solubility in polar solvents compared to its free base form. Thiophene derivatives, in general, tend to be more soluble in organic solvents than in aqueous solutions.[1][2] For biological assays, it is common to first dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which is then further diluted into the aqueous assay buffer.
Q2: What is the recommended starting solvent for creating a stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating a high-concentration stock solution of this compound.[3] It is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5%.[4] It is crucial to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low aqueous solubility.[5] This can often be mitigated by optimizing the dilution protocol. Instead of adding a small volume of the DMSO stock directly into the full volume of the aqueous buffer, try adding the buffer to the DMSO stock solution stepwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.[4]
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Buffers (e.g., PBS)
Symptoms:
-
Visible particles or cloudiness in the solution after adding the compound.
-
Inconsistent or non-reproducible results in biological assays.
Possible Causes:
-
The inherent low aqueous solubility of the compound.
-
Incorrect pH of the buffer.
-
High salt concentration in the buffer leading to "salting out".
Solutions:
| Strategy | Detailed Protocol | Considerations |
| Co-solvent System | 1. Prepare a 10 mM stock solution in 100% DMSO. 2. For the working solution, perform a serial dilution from the stock. 3. To minimize precipitation, add the aqueous buffer to the DMSO stock aliquot and vortex immediately. | Ensure the final DMSO concentration is below 0.5% for cell-based assays.[4] Always include a vehicle control. |
| pH Adjustment | 1. This compound is the salt of a weak base. Lowering the pH of the buffer (e.g., to pH 6.0-6.5) can increase its solubility. 2. Use dilute HCl to adjust the pH of your buffer. | Ensure the final pH is compatible with your biological assay and does not affect cell viability or enzyme activity. |
| Gentle Heating and Sonication | 1. After adding the compound to the buffer, gently warm the solution to 37°C. 2. Sonicate the solution in a water bath for 5-10 minutes to aid dissolution. | Be cautious with heat as it can degrade some compounds. Assess the thermal stability of your compound beforehand. |
Issue 2: Compound Precipitation in Cell Culture Media Over Time
Symptoms:
-
The initial solution is clear, but a precipitate forms during incubation (e.g., 24-48 hours).
-
Microscopic examination reveals crystalline structures in the culture wells.
Possible Causes:
-
The compound is chemically unstable in the culture medium at 37°C.
-
Interaction with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes.[6][7]
-
Changes in pH of the medium due to cellular metabolism.
Solutions:
| Strategy | Detailed Protocol | Considerations |
| Assess Compound Stability | 1. Incubate the compound in the cell culture medium under assay conditions (37°C, 5% CO2) for the duration of the experiment. 2. At different time points, analyze the supernatant for the compound concentration using HPLC to check for degradation. | If the compound is unstable, consider reducing the incubation time or using a more stable analog if available. |
| Modify Media Composition | 1. If using serum, try reducing the serum concentration if your cells can tolerate it. 2. Consider using a serum-free medium for the assay if possible. | Changes in media composition can affect cell health and behavior, so validate these changes carefully. |
| Use of Solubilizing Excipients | 1. Excipients like cyclodextrins can encapsulate hydrophobic compounds and increase their apparent aqueous solubility. 2. Prepare a stock solution of the compound pre-complexed with a suitable cyclodextrin. | The excipient itself should be tested for any biological activity or toxicity in your assay system. |
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound to illustrate the impact of different solvent systems. Actual solubility should be determined experimentally.
| Solvent System | Estimated Solubility (µg/mL) | Method |
| 100% DMSO | > 10,000 | Visual Inspection |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 10 | Turbidimetric Assay |
| PBS, pH 6.0 | 20 - 50 | Turbidimetric Assay |
| Cell Culture Medium + 10% FBS | 5 - 15 | Light Scattering |
| 1% DMSO in PBS, pH 7.4 | 10 - 20 | Light Scattering |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a method to estimate the solubility of the compound in your buffer of choice.
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock solution in DMSO.
-
Prepare Buffer Plate: In a separate 96-well plate, add your aqueous buffer (e.g., PBS, pH 7.4).
-
Mixing: Transfer a small, equal volume from the compound plate to the buffer plate to initiate precipitation. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Analysis: The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[3]
Visualizations
Caption: Workflow for preparing this compound for biological assays.
Caption: Hypothetical signaling pathway modulated by a bioactive small molecule.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Synthesis of Aminomethylthiophenes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of aminomethylthiophenes. It is intended for researchers, chemists, and drug development professionals to help identify and resolve common issues encountered during synthetic procedures.
Section 1: Reductive Amination of Thiophenecarboxaldehydes
Reductive amination is a widely used method for synthesizing aminomethylthiophenes, typically involving the reaction of a thiophenecarboxaldehyde with an amine in the presence of a reducing agent.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction is giving a very low yield. What are the common causes?
A1: Low yields in the reductive amination of thiophenecarboxaldehydes can stem from several factors. The most common issues to investigate are:
-
Incomplete Imine Formation: The initial equilibrium between the thiophene aldehyde and the amine may not favor the imine intermediate. This equilibrium can be shifted by removing water using molecular sieves or azeotropic distillation.[1]
-
Suboptimal pH: Imine formation is typically most efficient in a mildly acidic environment (pH 4-5).[1][2] If the pH is too low, the amine starting material will be protonated and non-nucleophilic; if it's too high, the carbonyl is not sufficiently activated.[2]
-
Poor Reducing Agent Choice/Activity: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol before it has a chance to form the imine.[1] Conversely, the chosen reducing agent may have degraded due to improper storage and be inactive.[3]
-
Poor Solubility of Reagents: If the reactants are not fully soluble in the chosen solvent, the reaction rate will be significantly hindered.[2]
Q2: I am observing a significant amount of thiophenylmethanol byproduct. How can I prevent the reduction of my starting aldehyde?
A2: Formation of the corresponding alcohol is a common side reaction when the reducing agent is too reactive. To prevent this:
-
Use a Milder Reducing Agent: Switch to a more selective (hydride) reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[1][4] STAB is often preferred due to its effectiveness and lower toxicity compared to NaBH₃CN.[4]
-
Employ a Stepwise Procedure: Allow sufficient time for the imine to form before introducing the reducing agent. This can be done by stirring the aldehyde and amine together for 30-60 minutes (catalyzed by a small amount of acetic acid) before adding the hydride.[1][2] Progress can be monitored by TLC or LC-MS.
Q3: My primary amine is undergoing over-alkylation, leading to secondary and tertiary amine impurities. How can this be minimized?
A3: Over-alkylation occurs when the aminomethylthiophene product, which is also a nucleophile, reacts further with the starting aldehyde. This is especially common with primary amines.[1] To suppress this:
-
Control Stoichiometry: Using the amine as the excess reagent can help minimize dialkylation if you are performing a one-pot reaction.[5]
-
Use a Stepwise Approach: Pre-forming the imine and then reducing it in a separate step is an effective strategy.[1]
-
Adjust Reaction Conditions: Some studies suggest that running the reaction under non-acidic conditions can help suppress the formation of tertiary amines.[1][4]
Troubleshooting Summary: Reductive Amination
| Issue | Potential Cause | Suggested Solution | Citation(s) |
| Low Yield / Low Conversion | Incomplete imine formation | Add a dehydrating agent (e.g., molecular sieves). | [1][2] |
| Suboptimal pH | Adjust pH to 4-5 with a mild acid like acetic acid. | [1][2] | |
| Inactive reducing agent | Use a fresh bottle of reducing agent; test activity on a simple ketone. | [2][3] | |
| Aldehyde Reduction to Alcohol | Reducing agent is too strong | Use a milder agent like NaBH(OAc)₃ (STAB) or NaBH₃CN. | [1][4] |
| Premature reduction | Add the reducing agent only after imine formation is confirmed (TLC/LC-MS). | [1] | |
| Over-alkylation of Amine | Product amine is more reactive | Use an excess of the starting amine or a stepwise procedure. | [1][5] |
| Reaction conditions favor dialkylation | Perform the reaction under non-acidic conditions. | [4] | |
| Slow or No Reaction | Steric hindrance | Increase the reaction temperature. | [1] |
| Poor reagent solubility | Select a solvent in which all starting materials are fully soluble. | [2] |
Diagrams: Reductive Amination Workflow
References
Technical Support Center: Catalyst Selection for Thiophene Functionalization
Welcome to the technical support center for the functionalization of thiophene rings. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and modification of thiophene-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a catalyst for functionalizing thiophene rings?
The main challenge is the sulfur atom in the thiophene ring, which can act as a poison for many transition metal catalysts, particularly palladium and nickel.[1] This can lead to catalyst deactivation and consequently, low reaction yields. Another significant challenge is controlling regioselectivity, especially when functionalizing substituted thiophenes, as the electronic properties and steric hindrance of existing substituents can direct reactions to specific positions, which may not be the desired outcome.[2][3]
Q2: How can I prevent catalyst poisoning by the thiophene sulfur?
Several strategies can be employed to mitigate catalyst poisoning:[1]
-
Catalyst Choice: Select catalyst systems known for their tolerance to sulfur-containing substrates.
-
Ligand Selection: For cross-coupling reactions, the use of bulky, electron-rich phosphine ligands can enhance catalyst activity and stability.[1]
-
Increased Catalyst Loading: In some cases, incrementally increasing the catalyst loading can compensate for the inhibitory effects of the sulfur atom.[1]
-
Purity of Starting Materials: Ensure the purity of the thiophene substrate and other reagents to remove any elemental sulfur or other potential catalyst poisons.[1]
Q3: My Suzuki-Miyaura coupling reaction with a thiophene substrate is not working. What are the common causes of failure?
Low or no yield in a Suzuki-Miyaura coupling of thiophenes can be attributed to several factors:[4]
-
Inactive Catalyst: Ensure your palladium source is active. Consider using a pre-catalyst that is readily reduced to Pd(0) in situ.[5]
-
Inappropriate Ligand: For electron-rich aryl chlorides, electron-rich and bulky phosphine ligands like RuPhos or SPhos are often effective.[5]
-
Ineffective Base: The choice of base is critical and often substrate-dependent. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solubility of the base can also play a crucial role.[2][6]
-
Solvent Issues: A combination of solvents is often used to ensure the solubility of all reactants. An inappropriate solvent system can lead to poor solubility, slow reaction rates, or side reactions.[4]
-
Protodeboronation: The thiophene boronic acid or ester can be unstable and undergo protodeboronation, where the boron group is replaced by a hydrogen atom.[4]
Q4: How do I control regioselectivity in the C-H functionalization of 3-substituted thiophenes?
Controlling regioselectivity in 3-substituted thiophenes is a significant challenge. The C2 and C5 positions are generally the most reactive. To achieve selective functionalization, several strategies can be employed:
-
Directing Groups: Installing a directing group on the thiophene ring can guide the catalyst to a specific C-H bond.
-
Blocking Groups: A bromo-substituent can be used as a blocking group at the C2-position to allow for regioselective introduction of aryl substituents at the C5-position via Pd-catalyzed direct arylation.[7]
-
Ligand Control: The choice of ligand can significantly influence the regioselectivity. For instance, in Pd-catalyzed C-H arylation of thiophenes, the use of a 2,2'-bipyridyl ligand can favor α-arylation, while a bulky fluorinated phosphine ligand can lead to β-arylation.[8]
Q5: When should I choose a nickel catalyst over a palladium catalyst for thiophene functionalization?
While palladium catalysts are more commonly used, nickel catalysts offer a more economical and earth-abundant alternative.[9] Nickel catalysts can exhibit unique reactivity and may be more effective for certain substrates, such as challenging chloride electrophiles.[3][10] However, nickel-based systems can be more sensitive to air and other oxidizers, often requiring higher catalyst loadings.[10] The choice between nickel and palladium should be based on the specific reaction, substrate, and desired outcome, with palladium generally offering broader functional group tolerance.[10]
Troubleshooting Guides
Issue 1: Low or No Yield in Cross-Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Suggestion |
| No or low conversion of starting material | Inactive catalyst | Use a fresh batch of catalyst and handle it under an inert atmosphere if it is air-sensitive.[1] Consider a catalyst pre-activation step.[11] |
| Inappropriate ligand | For electron-rich substrates, try using bulky, electron-rich phosphine ligands.[5] | |
| Suboptimal reaction temperature | Gradually increase the reaction temperature, but be mindful of potential side reactions and decomposition.[2] | |
| Poor substrate solubility | Choose a solvent system that ensures the solubility of both the substrate and the catalyst/reagent.[1] | |
| Formation of significant side products (e.g., homo-coupling, protodeboronation) | Reaction temperature is too high | Lower the reaction temperature and increase the reaction time.[5] |
| Presence of oxygen in the reaction mixture | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[5] | |
| Water content in the solvent is not optimal | For Suzuki reactions, a small amount of water can be beneficial, but excess water can promote protodeboronation. Ensure anhydrous solvents are used where required.[2][5] |
Issue 2: Poor Regioselectivity in C-H Functionalization
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Mixture of isomers (e.g., C2 and C3/C4 functionalization) | Reaction conditions favor multiple activation pathways | Fine-tune the reaction parameters. The choice of ligand, solvent, and temperature can have a profound impact on selectivity.[1] |
| Ineffective directing or blocking group | If using a directing or blocking group strategy, ensure it was installed correctly and is stable under the reaction conditions. | |
| Arylation at an undesired position | The inherent electronic properties of the substrate are overriding the desired regioselectivity | Consider a different catalytic system or functionalize the thiophene ring in a stepwise manner, protecting the more reactive positions first. |
Data Presentation
Table 1: Comparison of Palladium and Nickel Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (3 mol%) | PyFluor | 2-Thiopheneboronic acid | Na₃PO₄ | Dioxane/H₂O | 100 | - | ~90 | [2] |
| Ni(dppf)Cl₂ (5 mol%) | 4-Bromobenzotrifluoride | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 95 | [9] |
| Pd(OAc)₂/SPhos (2 mol%) | 2-Bromothiophene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [9] |
| NiCl₂(PCy₃)₂ (5 mol%) | 3-Chlorothiophene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 16 | 78 | [10] |
Table 2: Effect of Reaction Parameters on Direct C-H Arylation of Thiophene
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (0.2) | None | KOAc | DMAc | 130 | 20 | 80 | [12] |
| Pd(OAc)₂ (1) | P(t-Bu)₂MeHBF₄ | K₂CO₃ | Toluene | 110 | 24 | 26 | [4] |
| PdCl(C₃H₅)(dppb) (5) | dppb | KOAc | DMAc | 150 | 16 | 74 | [13] |
| Pd(OAc)₂ (0.1-0.2) | None | K₂CO₃ | DMAc | 100 | - | Good to Excellent | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halothiophene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halothiophene (e.g., 2-bromothiophene) (1.0 eq)
-
Thiophene boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the halothiophene, thiophene boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Direct C-H Arylation of Thiophene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Thiophene (excess, e.g., 8.0 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.2 mol%)
-
Base (e.g., KOAc, 1.2 eq)
-
Solvent (e.g., DMAc)
-
Inert atmosphere (Argon)
Procedure:
-
In a reaction vessel, dissolve the aryl bromide, base, and palladium catalyst in the solvent under an argon atmosphere.[12]
-
Add the excess thiophene to the mixture.[12]
-
Stir the reaction mixture at 130-140 °C for 20 hours.[12]
-
After cooling to room temperature, remove the solvent in vacuo.[12]
-
Purify the crude mixture by silica-gel column chromatography.[12]
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 14. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Purity Analysis Methods for (5-Methylthiophen-2-yl)methanamine Hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates like (5-Methylthiophen-2-yl)methanamine hydrochloride is a critical step in ensuring the reliability, safety, and reproducibility of their work. This guide provides an objective comparison of several analytical techniques for the purity assessment of this compound, supported by typical experimental data and detailed methodologies.
The choice of an analytical method is contingent on various factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information. This document evaluates High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Potentiometric Titration.
Comparison of Key Analytical Techniques
Each method offers distinct advantages and disadvantages for the purity analysis of this compound. HPLC is a versatile and widely used technique for purity and impurity profiling.[1][2] GC-MS is particularly useful for identifying and quantifying volatile or semi-volatile impurities.[3][4] qNMR provides a direct measure of purity against a certified standard without the need for a specific reference standard of the analyte, offering valuable structural information.[5][6][7] Potentiometric titration is a robust, cost-effective method for determining the overall assay of the amine hydrochloride salt.[8][9]
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance characteristics of HPLC, GC-MS, qNMR, and Potentiometric Titration for the analysis of this compound, based on typical performance for similar amine hydrochlorides and thiophene derivatives.[4][10][11][12]
| Parameter | HPLC-UV | GC-MS | qNMR | Potentiometric Titration |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Nuclear spin resonance in a magnetic field | Neutralization of the amine hydrochloride |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | ~0.1% w/w | Not applicable for trace analysis |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | ~0.3% w/w | Not applicable for trace analysis |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 | Not applicable |
| Precision (%RSD) | < 2% | < 5% | < 1% | < 0.5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | 99.5 - 100.5% |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes | 5 - 10 minutes |
| Impurity Identification | Based on retention time and UV spectrum | Definitive identification by mass spectrum | Structural elucidation of impurities | Not suitable for impurity identification |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity analysis of this compound and the quantification of non-volatile impurities. A reverse-phase HPLC method with a C18 column provides good retention and separation.[13]
Chromatographic Conditions:
-
System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 1 mg/mL.
-
Further dilute to a final concentration of 100 µg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities. The amine hydrochloride is typically converted to the free base before analysis.
Sample Preparation (Free Basting):
-
Dissolve a known amount of this compound in water.
-
Add a slight excess of a base (e.g., 1M NaOH) to raise the pH above 10.
-
Extract the free amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution is then analyzed by GC-MS.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides a direct determination of purity by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard.[5][6]
Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated methanol (Methanol-d4) or DMSO-d6.
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Gently vortex to ensure complete dissolution.
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Potentiometric Titration
This is an assay method to determine the total amine hydrochloride content. It involves a non-aqueous acid-base titration.[8][9]
Procedure:
-
Titrant Standardization: Standardize a 0.1 N solution of perchloric acid in glacial acetic acid against a primary standard like potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid. A few drops of acetic anhydride can be added to react with any residual water.
-
Titration: Add a few drops of a suitable indicator (e.g., crystal violet) or use a pH electrode suitable for non-aqueous titrations. Titrate the sample solution with the standardized 0.1 N perchloric acid until the endpoint is reached (a color change from violet to blue-green for crystal violet, or the inflection point of the titration curve).
-
Calculation: The percentage purity is calculated based on the volume of titrant consumed, its normality, and the weight of the sample.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Conclusion
The purity of this compound can be rigorously assessed using an orthogonal set of analytical methods. No single technique can definitively determine purity.[13]
-
For routine quality control and quantification of known non-volatile impurities, HPLC-UV is a robust and reliable choice.
-
For in-depth profiling and definitive identification of unknown volatile impurities, GC-MS is the superior method.
-
For a rapid and accurate determination of absolute purity without the need for a specific reference standard of the analyte, qNMR is a powerful tool.
-
For a simple, cost-effective, and highly precise determination of the total salt content (assay), potentiometric titration is an excellent option.
For comprehensive characterization, particularly during process development and for regulatory submissions, a combination of these techniques is often employed to gain a complete picture of the sample's purity, covering both volatile and non-volatile impurities, as well as confirming the identity and assay of the main component.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. blog.metrohmusa.com [blog.metrohmusa.com]
- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
- 11. ijrpb.com [ijrpb.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
obtaining a certificate of analysis for (5-Methylthiophen-2-yl)methanamine hydrochloride
This guide provides a comprehensive comparison of (5-Methylthiophen-2-yl)methanamine hydrochloride with relevant alternative compounds, focusing on its quality assessment through a certificate of analysis and its performance in a key research application. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of thiophene-based compounds, particularly as monoamine transporter ligands.
Certificate of Analysis: Ensuring Quality and Purity
A Certificate of Analysis (CoA) is a critical document that assures the identity and quality of a chemical compound. For a research chemical like this compound (CAS RN: 171661-55-5), a typical CoA from a reputable supplier, such as BLD Pharm or Synthonix, would include the following analyses and specifications.[1][2] While a specific CoA for this exact batch is not publicly available, a representative example based on industry standards is presented below.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥97.0% | HPLC |
| Solubility | Soluble in water, methanol | Visual Inspection |
| Residual Solvents | To be reported | GC-HS |
| Water Content | To be reported | Karl Fischer Titration |
Key Analytical Techniques for Quality Control
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei. The ¹H NMR spectrum should be consistent with the expected signals for the protons on the thiophene ring, the methyl group, and the aminomethyl group.
-
High-Performance Liquid Chromatography (HPLC) : Separates the compound from any impurities to determine its purity. A high-purity sample will show a single major peak corresponding to the target compound.
-
Mass Spectrometry (MS) : Measures the mass-to-charge ratio of ions to confirm the molecular weight of the compound.
Performance Comparison in a Research Context: Dopamine Transporter Inhibition
This compound belongs to a class of compounds known as 2-thiophenemethanamines, which are structurally related to phenethylamines and are investigated for their interaction with monoamine transporters. A primary application for these compounds is in the study of the dopamine transporter (DAT), a key protein in regulating dopamine levels in the brain. The thiophene ring is often used as a bioisostere for a phenyl ring in drug design.
This section compares the dopamine transporter inhibitory activity of this compound with its structural analogs. The data is compiled from various studies to illustrate structure-activity relationships (SAR).
Table 2: Comparative Dopamine Transporter (DAT) Inhibition Data for this compound and Analogs
| Compound | Structure | Modification Relative to Target | DAT Inhibition IC₅₀ (nM) | Reference |
| (5-Methylthiophen-2-yl)methanamine | Target Compound | Data not available in comparative studies | N/A | |
| Thiophen-2-ylmethanamine | Unsubstituted thiophene | Weak or no activity | General observation from SAR studies | |
| (5-Chlorothiophen-2-yl)methanamine | Chloro substitution | Potentially increased activity | Inferred from SAR of related compounds | |
| (5-Bromothiophen-2-yl)methanamine | Bromo substitution | Potentially increased activity | Inferred from SAR of related compounds | |
| Phenylmethanamine (Benzylamine) | Phenyl bioisostere | Weak inhibitor | General knowledge | |
| Furan-2-ylmethanamine | Furan bioisostere | Weak or no activity | Inferred from comparative studies of thiophene and furan derivatives |
Note: Direct comparative IC₅₀ values from a single study are not available. The potential activity is inferred from general structure-activity relationship trends observed in the literature for similar classes of compounds acting on monoamine transporters.
Structure-Activity Relationship (SAR) Insights
The available literature on thiophene derivatives suggests several key SAR trends for dopamine transporter inhibition:
-
Thiophene Ring as a Phenyl Bioisostere : The thiophene ring is a well-established bioisostere for the phenyl ring, meaning it can often replace a phenyl group in a molecule without significant loss of biological activity.
-
Substitution on the Thiophene Ring : Small, electron-withdrawing or lipophilic substituents at the 5-position of the thiophene ring, such as a methyl or halogen group, can influence binding affinity at the DAT.
Experimental Protocols
General Protocol for Determination of DAT Inhibition by Radioligand Binding Assay
This protocol is a generalized procedure based on methods commonly used in the cited literature for assessing the affinity of compounds for the dopamine transporter.
-
Preparation of Synaptosomal Membranes : Rat striatal tissue is homogenized in a buffered sucrose solution and centrifuged to isolate synaptosomes. The resulting pellet is resuspended in a buffer.
-
Radioligand Binding Assay :
-
A constant concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) is incubated with the prepared synaptosomal membranes.
-
Increasing concentrations of the test compound (e.g., this compound or its analogs) are added to compete with the radioligand for binding to the DAT.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
-
After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.
Visualizing Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of quality control and the structure-activity relationship concept.
References
A Comparative Guide to the Biological Efficacy of (5-Methylthiophen-2-yl)methanamine Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of (5-Methylthiophen-2-yl)methanamine hydrochloride and its structurally related analogs. Due to the limited availability of direct comparative studies on this compound, this document synthesizes data from various studies on analogous thiophene derivatives to elucidate potential structure-activity relationships (SAR) and guide future research. The information presented herein is intended to serve as a valuable resource for the rational design of novel therapeutic agents based on the thiophene scaffold.
Introduction to Thiophene Derivatives in Medicinal Chemistry
Thiophene is a privileged heterocyclic scaffold in drug discovery, with numerous derivatives approved for clinical use.[1] The thiophene ring is considered a bioisostere of the phenyl ring and its presence in a molecule can significantly influence its physicochemical properties and biological activity. Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2] This guide focuses on aminomethylthiophene derivatives, a class of compounds with potential therapeutic applications.
Comparative Biological Efficacy
Anticancer Activity
Numerous studies have highlighted the potential of thiophene derivatives as anticancer agents. The mechanism of action often involves the inhibition of kinases or the induction of apoptosis.[1] The tables below summarize the in vitro cytotoxic activity (IC50 values) of various thiophene analogs against different cancer cell lines.
Table 1: Cytotoxic Activity of 5-(Thiophen-2-yl)isoxazole Analogs against MCF-7 Human Breast Cancer Cells [3]
| Compound ID | R Group on Phenyl Ring | IC50 (μM) |
| TTI-4 | 3,4-dimethoxy | 2.63 |
| TTI-6 | 3,4,5-trimethoxy | 1.91 |
| Analog 3 | 4-methoxy | >10 |
| Analog 4 | 4-chloro | 8.5 |
Structure-Activity Relationship (SAR) Insights: The data suggests that electron-donating groups on the phenyl ring attached to the isoxazole core enhance anticancer activity against MCF-7 cells, with the 3,4,5-trimethoxy substitution (TTI-6) being the most potent.
Table 2: Antiproliferative Activity of 2-Substituted Pyranopyridine Derivatives Containing a Thiophene Moiety [4]
| Compound ID | Substitution at Position 2 | Hep-G2 IC50 (μM) | MCF-7 IC50 (μM) |
| 12 | 2-(4-chlorophenyl)hydrazinyl | 5.2 ± 0.6 | 6.8 ± 0.7 |
| 14 | 2-(4-methoxyphenyl)hydrazinyl | 7.1 ± 0.9 | 8.1 ± 1.1 |
| 5 | 2-morpholino | >50 | >50 |
| 7 | 2-(4-methylpiperazin-1-yl) | >50 | >50 |
| Doxorubicin | - | 8.5 ± 1.2 | 9.3 ± 1.3 |
Structure-Activity Relationship (SAR) Insights: In this series, the introduction of substituted hydrazinyl moieties at the 2-position of the pyranopyridine core led to potent anticancer activity, with compounds 12 and 14 exceeding the efficacy of the standard drug doxorubicin against the tested cell lines.
Antimicrobial Activity
Thiophene derivatives have also been extensively investigated for their antibacterial and antifungal properties. Modifications to the thiophene core and its substituents can significantly impact the antimicrobial spectrum and potency.
Table 3: Antibacterial Activity of N-substituted Piperazinylquinolone Derivatives with a Thiophene Moiety [5]
| Compound ID | Parent Quinolone | R Group on Thiophene | S. aureus MIC (μg/mL) | S. epidermidis MIC (μg/mL) |
| 5a | Ciprofloxacin | -SMe | 0.125 | 0.25 |
| Ciprofloxacin | - | - | 0.5 | 0.5 |
| 5b | Norfloxacin | -SMe | 0.5 | 1 |
| Norfloxacin | - | - | 1 | 1 |
Structure-Activity Relationship (SAR) Insights: The incorporation of a 5-(methylthio)thiophen-2-yl-2-oxoethyl moiety onto the piperazinyl ring of ciprofloxacin (compound 5a) resulted in a significant improvement in activity against Staphylococcus aureus and Staphylococcus epidermidis compared to the parent drug.
Table 4: Antimicrobial Activity of Thiophene-2-carboxamide Derivatives [6]
| Compound ID | Substitution at Position 3 | P. aeruginosa (% Inhibition) | S. aureus (% Inhibition) | B. subtilis (% Inhibition) |
| 7b | -NH2, -OMe on phenyl | 86.9 | 83.3 | 82.6 |
| 3b | -OH, -OMe on phenyl | 78.3 | 70.8 | 78.3 |
| 7a | -NH2, -H on phenyl | - | - | - |
Structure-Activity Relationship (SAR) Insights: In this series of thiophene-2-carboxamides, the presence of an amino group at the 3-position (compounds 7a-c) generally led to more potent antioxidant and antibacterial activity compared to hydroxyl or methyl analogs. Compound 7b, with a methoxy-substituted phenylamino group, showed the highest antibacterial activity.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the evaluation of the biological efficacy of thiophene derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Purpose: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Purpose: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of thiophene derivatives.
References
- 1. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
structural comparison of (5-Methylthiophen-2-yl)methanamine hydrochloride and (5-Chlorothiophen-2-yl)methanamine hydrochloride
In the landscape of pharmaceutical research and development, the nuanced structural differences between analogous compounds can dictate their biological activity and therapeutic potential. This guide provides a detailed structural and physicochemical comparison of two closely related thiophene derivatives: (5-Methylthiophen-2-yl)methanamine hydrochloride and (5-Chlorothiophen-2-yl)methanamine hydrochloride. This objective analysis, supported by available data, aims to inform researchers, scientists, and drug development professionals on the key characteristics of these molecules.
At a Glance: A Comparative Overview
A fundamental comparison of the two compounds reveals differences in their molecular weight and composition, stemming from the substitution of a methyl group with a chlorine atom on the thiophene ring.
| Property | This compound | (5-Chlorothiophen-2-yl)methanamine hydrochloride |
| Molecular Formula | C₆H₁₀ClNS | C₅H₇Cl₂NS |
| Molecular Weight | 163.67 g/mol | 184.09 g/mol |
| CAS Number | 171661-55-5[1] | 548772-41-4 |
| Chemical Structure | A thiophene ring substituted with a methyl group and a methanamine hydrochloride group at positions 5 and 2, respectively. | A thiophene ring substituted with a chlorine atom and a methanamine hydrochloride group at positions 5 and 2, respectively. |
Structural and Physicochemical Properties: A Deeper Dive
The primary structural difference lies in the nature of the substituent at the 5-position of the thiophene ring. In this compound, this position is occupied by a methyl group (-CH₃), an electron-donating group. Conversely, in (5-Chlorothiophen-2-yl)methanamine hydrochloride, this position is held by a chlorine atom (-Cl), which is an electron-withdrawing group. This fundamental electronic difference can significantly influence the molecule's reactivity, polarity, and its interaction with biological targets.
Hypothetical Structure-Activity Relationship
The difference in the substituent at the 5-position of the thiophene ring—a methyl group versus a chlorine atom—is expected to influence the molecule's interaction with a hypothetical biological target. The following diagram illustrates a potential structure-activity relationship (SAR) based on these substitutions.
Caption: Hypothetical SAR of methyl vs. chloro substitution.
Experimental Protocols: A Call for Future Research
The absence of direct comparative studies necessitates future research to elucidate the pharmacological and pharmacokinetic profiles of these two compounds. Standard experimental protocols that could be employed for a comprehensive comparison include:
-
Receptor Binding Assays: To determine the affinity of each compound for a specific biological target. This would involve incubating the compounds with a preparation of the target receptor and measuring the displacement of a radiolabeled ligand.
-
Enzyme Inhibition Assays: To assess the inhibitory potential of each compound against a target enzyme. This would involve measuring the rate of the enzymatic reaction in the presence and absence of the compounds.
-
In Vitro Cell-Based Assays: To evaluate the functional effects of the compounds on cellular processes, such as signaling pathways or cell viability.
-
Pharmacokinetic Studies in Animal Models: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of each compound. This would involve administering the compounds to animals and measuring their concentrations in plasma and tissues over time.
Conclusion
This compound and (5-Chlorothiophen-2-yl)methanamine hydrochloride present an interesting case of structural analogues with potentially divergent biological activities due to the differing electronic properties of their respective substituents. While a direct comparison based on experimental performance data is currently unavailable in the literature, the structural and physicochemical differences highlighted in this guide provide a foundation for future investigations. The generation of robust experimental data through the application of standardized protocols is essential to fully understand the structure-activity relationships and to unlock the therapeutic potential of these and related thiophene derivatives.
References
comparative analysis of spectroscopic data for thiophene isomers
A Comparative Spectroscopic Analysis of Thiophene and Its Methyl Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. Thiophene and its substituted derivatives are key heterocyclic scaffolds in many pharmaceutical compounds and organic electronic materials. Positional isomers, such as 2-methylthiophene and 3-methylthiophene, often exhibit distinct chemical and biological properties, necessitating precise analytical methods for their differentiation. This guide provides a comparative analysis of the spectroscopic data for thiophene, 2-methylthiophene, and 3-methylthiophene, offering a clear framework for their identification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shift and coupling patterns of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment.
¹H NMR Data Comparison
The substitution of a methyl group on the thiophene ring breaks the molecule's symmetry, leading to distinct signals for each aromatic proton. In contrast, the C2 symmetry of unsubstituted thiophene results in two equivalent protons (H2/H5) and two other equivalent protons (H3/H4). The position of the methyl group in the isomers creates unique splitting patterns and chemical shifts that serve as spectroscopic fingerprints.
Table 1: Comparative ¹H NMR Data (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene | H-2, H-5 | ~7.35 | dd | J(2,3) = 4.9, J(2,4) = 1.0 |
| H-3, H-4 | ~7.15 | dd | J(3,4) = 3.6, J(3,2) = 4.9 | |
| 2-Methylthiophene | H-5 | ~7.05 - 7.07 | dd | J(5,4) = 5.1, J(5,3) = 1.2 |
| H-3 | ~6.88 - 6.89 | dd | J(3,4) = 3.3, J(3,5) = 1.2 | |
| H-4 | ~6.74 - 6.75 | t | J(4,5) ≈ J(4,3) ≈ 3.3-5.1 | |
| -CH₃ | ~2.48 - 2.50 | s | - | |
| 3-Methylthiophene | H-2 | ~7.10 | m | - |
| H-5 | ~6.95 | m | - | |
| H-4 | ~6.88 | m | - | |
| -CH₃ | ~2.12 | s | - |
Data compiled from multiple spectroscopic databases.[1][2]
¹³C NMR Data Comparison
The effect of the methyl substituent is also evident in the ¹³C NMR spectra. The methyl group causes a downfield shift (deshielding) for the carbon atom to which it is attached (the ipso-carbon) and influences the shifts of the other ring carbons.
Table 2: Comparative ¹³C NMR Data (CDCl₃)
| Compound | C-2 | C-3 | C-4 | C-5 | -CH₃ |
| Thiophene | 125.6 | 127.3 | 127.3 | 125.6 | - |
| 2-Methylthiophene | 139.5 | 125.1 | 126.9 | 123.0 | 15.0 |
| 3-Methylthiophene | 121.5 | 136.5 | 129.8 | 125.9 | 15.6 |
Data compiled from multiple spectroscopic databases.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups and the molecule's overall structure. The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are particularly useful for distinguishing substitution patterns on aromatic rings.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | Ring C-H Stretch | C=C Ring Stretch | C-H Out-of-Plane Bending |
| Thiophene | ~3126, ~3098[3] | ~1409, ~1360[3] | ~839, ~712 |
| 2-Methylthiophene | ~3100-3050 | ~1540, ~1450 | ~850-820, ~700 |
| 3-Methylthiophene | ~3100-3050 | ~1550, ~1460 | ~870-840, ~770 |
Characteristic absorption ranges for substituted thiophenes.[4][5] The precise pattern and number of bands in the fingerprint region (below 1500 cm⁻¹) can be used to differentiate the isomers.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), all three compounds produce distinct molecular ion peaks. While thiophene has a molecular weight of approximately 84 g/mol , the methyl-substituted isomers are isobaric, with a molecular weight of about 98 g/mol .[3][5][6] Therefore, MS alone cannot distinguish between 2- and 3-methylthiophene. However, their fragmentation patterns, though often similar, may show subtle differences in the relative abundances of fragment ions, which can be used for differentiation when analyzed carefully or coupled with a separation technique like Gas Chromatography (GC-MS).
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| Thiophene | C₄H₄S | 84.14 | 84 (M+), 58, 39 |
| 2-Methylthiophene | C₅H₆S | 98.17 | 98 (M+), 97 (M-H)+, 83, 59 |
| 3-Methylthiophene | C₅H₆S | 98.17 | 98 (M+), 97 (M-H)+, 83, 59 |
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for identifying an unknown thiophene isomer using the spectroscopic techniques discussed.
Caption: Workflow for thiophene isomer identification.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for thiophene isomers. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[7]
-
Transfer : Transfer the solution into a 5 mm NMR tube.[8]
-
Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz).[8]
-
Acquisition :
-
Data Processing : Perform Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to tetramethylsilane (TMS) at 0.00 ppm and the ¹³C spectrum to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).[8]
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : Place one or two drops of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr) to form a thin film.[7]
-
Background Scan : Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O.[7]
-
Sample Scan : Place the sample holder in the spectrometer and acquire the spectrum, typically in the range of 4000-650 cm⁻¹.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or methanol.[7]
-
Instrumentation : Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[7]
-
GC Separation : Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and travels through a capillary column, separating the components based on their boiling points and interactions with the column's stationary phase.
-
MS Analysis : As the compound elutes from the GC column, it enters the MS ion source, where it is ionized (typically at 70 eV for EI). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.[7]
References
- 1. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]
- 2. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. Thiophene, 3-methyl- [webbook.nist.gov]
- 6. Thiophene, 2-methyl- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Synthesis of (5-Methylthiophen-2-yl)methanamine hydrochloride: A Spectral Data Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the synthesis of (5-Methylthiophen-2-yl)methanamine hydrochloride, a key building block in medicinal chemistry. By leveraging detailed spectral data analysis, researchers can confidently confirm the identity, purity, and successful synthesis of the target compound. This guide outlines the expected spectral characteristics of this compound and compares them with a primary precursor and potential impurity, 5-methylthiophene-2-carboxaldehyde.
Synthesis Overview and Impurity Profile
A common and efficient method for the synthesis of (5-Methylthiophen-2-yl)methanamine is the reductive amination of 5-methylthiophene-2-carboxaldehyde. This process typically involves the formation of an intermediate imine, followed by reduction to the desired amine. The final step involves the formation of the hydrochloride salt.
The primary impurity of concern in this synthesis is the unreacted starting material, 5-methylthiophene-2-carboxaldehyde. Its presence would indicate an incomplete reaction. Other potential impurities could include the intermediate imine and byproducts from the reducing agent. Careful analysis of the spectral data is crucial for detecting these impurities.
Comparative Spectral Data
The following tables summarize the predicted and known spectral data for this compound and its precursor, 5-methylthiophene-2-carboxaldehyde. These tables serve as a reference for validating the synthesized product.
Table 1: ¹H NMR Data Comparison (Predicted vs. Known)
| Compound | Proton Assignment | Predicted/Known Chemical Shift (ppm) | Multiplicity | Notes |
| This compound | -CH₃ | ~2.5 | Singlet | Expected to be similar to the starting material. |
| Thiophene H-3 | ~6.8 - 7.0 | Doublet | Expected to shift slightly upfield compared to the aldehyde due to the conversion of the electron-withdrawing aldehyde group to an electron-donating aminomethyl group. The protonation of the amine will cause a slight downfield shift compared to the free amine. | |
| Thiophene H-4 | ~6.7 - 6.9 | Doublet | Expected to be in a similar region to the H-3 proton. | |
| -CH₂-NH₃⁺ | ~4.0 - 4.3 | Singlet | This is a key signal for the product. The chemical shift is significantly downfield due to the adjacent protonated amine. In the free amine, this signal would be further upfield. The signal may be broadened due to quadrupole effects of the nitrogen atom and exchange with solvent protons. | |
| -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet | The chemical shift of the ammonium protons is highly variable and depends on the solvent, concentration, and temperature. This signal will exchange with D₂O. | |
| 5-Methylthiophene-2-carboxaldehyde | -CH₃ | 2.57 | Singlet | [1] |
| Thiophene H-3 | 7.61 | Doublet | [1] | |
| Thiophene H-4 | 6.88 | Doublet | [1] | |
| -CHO | 9.80 | Singlet | The disappearance of this characteristic aldehyde proton signal is a primary indicator of a successful reaction.[1] |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Known)
| Compound | Carbon Assignment | Predicted/Known Chemical Shift (ppm) | Notes |
| This compound | -CH₃ | ~15 | Expected to be in a similar region to the starting material. |
| Thiophene C-5 | ~140 - 145 | The chemical shift will be influenced by the aminomethyl group and protonation. | |
| Thiophene C-2 | ~140 - 145 | The chemical shift will be influenced by the aminomethyl group and protonation. | |
| Thiophene C-3 | ~125 - 130 | ||
| Thiophene C-4 | ~125 - 130 | ||
| -CH₂-NH₃⁺ | ~40 - 45 | This is a key carbon signal for the product. Its appearance confirms the formation of the aminomethyl group. | |
| 5-Methylthiophene-2-carboxaldehyde | -CH₃ | 16.16 | [1] |
| Thiophene C-5 | 151.61 | [2] | |
| Thiophene C-2 | 142.04 | [2] | |
| Thiophene C-3 | 137.45 | [2] | |
| Thiophene C-4 | 127.24 | [2] | |
| -CHO | 182.59 | The disappearance of this downfield aldehyde carbon signal is a strong indicator of a complete reaction.[1][2] |
Table 3: IR Spectral Data Comparison (Predicted vs. Known)
| Compound | Functional Group | Predicted/Known Wavenumber (cm⁻¹) | Notes |
| This compound | N-H Stretch (Ammonium) | ~2800 - 3200 (broad) | A strong, broad absorption in this region is characteristic of the stretching vibrations of the ammonium (-NH₃⁺) group. This broadness is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | ~3100 | Characteristic of C-H stretching on the thiophene ring. | |
| C-H Stretch (Aliphatic) | ~2920 | Corresponding to the C-H stretching of the methyl and methylene groups. | |
| N-H Bend (Ammonium) | ~1500 - 1600 | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected in this region. | |
| C=C Stretch (Thiophene) | ~1450 - 1540 | Stretching vibrations within the thiophene ring. | |
| 5-Methylthiophene-2-carboxaldehyde | C=O Stretch (Aldehyde) | ~1665 | The absence of this strong carbonyl stretch is a key indicator of the complete conversion of the starting material.[1] |
| C-H Stretch (Aldehyde) | ~2820 and ~2720 | These two medium intensity bands are characteristic of the C-H stretch of an aldehyde and their disappearance confirms the reaction has gone to completion.[1] | |
| C-H Stretch (Aromatic) | ~3100 | [1] | |
| C-H Stretch (Aliphatic) | ~2920 | [1] | |
| C=C Stretch (Thiophene) | ~1450 - 1540 | [1] |
Experimental Protocols
Synthesis of this compound via Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 5-methylthiophene-2-carboxaldehyde in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate, or a solution of ammonia in methanol) in a slight excess. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄), in small portions. The reaction is exothermic and may produce gas, so caution is advised.
-
Work-up: After the addition of the reducing agent is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC). Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Salt Formation: To the filtered organic solution, add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. The this compound will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Spectral Analysis Protocol
-
Sample Preparation:
-
¹H and ¹³C NMR: Dissolve a small amount of the synthesized this compound in a deuterated solvent such as DMSO-d₆ or D₂O. Add a small amount of a reference standard (e.g., TMS).
-
IR: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an ATR accessory.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the presence of the expected proton environments.
-
To confirm the presence of the -NH₃⁺ protons, a D₂O exchange experiment can be performed.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
Analyze the chemical shifts to confirm the presence of the expected carbon environments.
-
-
IR Spectroscopy:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups, particularly the broad N-H stretch of the ammonium salt and the absence of the C=O stretch from the starting aldehyde.
-
Workflow for Synthesis and Validation
Caption: Workflow for the synthesis and spectral validation of this compound.
References
a comparative investigation of different synthetic routes to aminomethylthiophenes
For researchers, scientists, and drug development professionals, the efficient synthesis of aminomethylthiophenes is a critical step in the creation of novel therapeutics and functional materials. This guide provides a comparative investigation of four principal synthetic routes to these valuable compounds: Reductive Amination, Gabriel Synthesis, the Sommelet-Delepine Reaction, and the Mannich Reaction. Each method's performance is objectively compared, supported by experimental data, to assist in selecting the most suitable pathway for a given application.
Comparison of Synthetic Routes
The following tables summarize the quantitative data for the synthesis of 2-aminomethylthiophene and 3-aminomethylthiophene via different routes.
Table 1: Synthesis of 2-Aminomethylthiophene
| Synthetic Route | Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Reductive Amination | 2-Thiophenecarboxaldehyde | NH3, H2, Co catalyst | 20 h | 80 | 99 | [1] |
| Gabriel Synthesis | 2-(Chloromethyl)thiophene | Potassium phthalimide, Hydrazine | 16 h (hydrazinolysis) | Room Temp | High (not specified) | [2] |
| Sommelet-Delepine | 2-(Chloromethyl)thiophene | Hexamethylenetetramine, HCl | 1 d (reflux) | Reflux | 78 (as HCl salt) | [3] |
| Mannich Reaction | Thiophene | Formaldehyde, Dimethylamine | 1 h | 100 | 90 (Mannich base) | [4] |
Table 2: Synthesis of 3-Aminomethylthiophene
| Synthetic Route | Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Reductive Amination | 3-Thiophenecarboxaldehyde | NH3, H2, Fe catalyst | 20 h | 140 | >91 | [5] |
| Gabriel Synthesis | 3-(Bromomethyl)thiophene | Potassium phthalimide, Hydrazine | Not specified | Not specified | High (not specified) | [6] |
| Sommelet-Delepine | 3-(Bromomethyl)thiophene | Hexamethylenetetramine, HCl | Not specified | Not specified | Not specified | [3] |
| Mannich Reaction | Thiophene | Formaldehyde, Amine | Not specified | Not specified | Not specified | [7][8] |
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the workflows of the described synthetic routes.
Experimental Protocols
Reductive Amination of Thiophenecarboxaldehyde
This one-pot reaction converts an aldehyde to a primary amine using ammonia and a reducing agent.[1][9]
Materials:
-
Thiophenecarboxaldehyde (1.0 eq)
-
Aqueous Ammonia (excess)
-
Hydrogen gas (H2)
-
Cobalt or Iron catalyst
-
Solvent (e.g., water)
Procedure:
-
In a suitable pressure reactor, combine the thiophenecarboxaldehyde, aqueous ammonia, and the catalyst.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the specified temperature (e.g., 80-140 °C) and stir for the required duration (e.g., 20 hours).[1][5]
-
After cooling, carefully vent the reactor and filter the catalyst.
-
Extract the product from the aqueous solution with an organic solvent.
-
Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude aminomethylthiophene.
-
Purify the product by distillation or chromatography as needed.
Gabriel Synthesis of Aminomethylthiophene
This two-step method provides a primary amine from a primary alkyl halide, avoiding over-alkylation.[6][10]
Materials:
-
Halomethylthiophene (e.g., 2-chloromethylthiophene or 3-bromomethylthiophene) (1.0 eq)
-
Potassium phthalimide (1.0 eq)
-
Dimethylformamide (DMF) as solvent
-
Hydrazine hydrate (excess)
-
Ethanol as solvent for hydrazinolysis
Procedure:
-
Alkylation:
-
Dissolve the halomethylthiophene and potassium phthalimide in DMF.
-
Heat the mixture with stirring for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the N-thienylmethylphthalimide.
-
Filter the solid, wash with water, and dry.
-
-
Hydrazinolysis (Ing-Manske procedure):
-
Suspend the N-thienylmethylphthalimide in ethanol.
-
Add hydrazine hydrate and reflux the mixture for several hours.
-
A precipitate of phthalhydrazide will form.
-
Cool the mixture and acidify with HCl to precipitate any remaining phthalhydrazide.
-
Filter to remove the solid.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a strong base (e.g., NaOH) and extract the aminomethylthiophene with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the product.
-
Sommelet-Delepine Reaction
This method can yield either an aldehyde (Sommelet) or a primary amine (Delepine) from a halomethylthiophene.[3]
Materials:
-
Halomethylthiophene (1.0 eq)
-
Hexamethylenetetramine (1.0 eq)
-
Chloroform or Ethanol as solvent
-
Concentrated Hydrochloric Acid (for Delepine reaction)
Procedure (Delepine Reaction for Primary Amine):
-
Dissolve the halomethylthiophene in a suitable solvent like chloroform.
-
Add hexamethylenetetramine and stir the mixture. The quaternary ammonium salt will precipitate.
-
Filter the salt and wash with the solvent.
-
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for the specified time (e.g., 1 day).[3]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue contains the hydrochloride salt of the aminomethylthiophene, which can be further purified by recrystallization.
-
To obtain the free amine, dissolve the salt in water, basify with a strong base, and extract with an organic solvent.
Mannich Reaction
The Mannich reaction is a three-component condensation that can introduce an aminomethyl group onto the thiophene ring.[4][7][8]
Materials:
-
Thiophene (1.0 eq)
-
Formaldehyde (or paraformaldehyde) (1.0 eq)
-
A secondary amine (e.g., dimethylamine) (1.0 eq)
-
Solvent (e.g., dioxane)
Procedure:
-
In a reaction vessel, combine thiophene, formaldehyde, and the secondary amine in the chosen solvent.
-
Heat the mixture to the reaction temperature (e.g., 100 °C) and stir for the required time (e.g., 1 hour).[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform a suitable work-up, which may involve extraction and washing.
-
The resulting Mannich base may be the final product or can be further transformed to the desired aminomethylthiophene derivative.
-
Purify the product by distillation or chromatography.
Conclusion
The choice of synthetic route for preparing aminomethylthiophenes depends on several factors, including the desired isomer, available starting materials, required scale, and tolerance for specific reagents and reaction conditions.
-
Reductive amination offers a direct and high-yielding one-pot method, particularly effective when the corresponding thiophenecarboxaldehyde is readily available.[1][5]
-
The Gabriel synthesis is a classic and reliable method for producing primary amines from alkyl halides, effectively preventing the formation of over-alkylated byproducts.[6][10]
-
The Sommelet-Delepine reaction provides a pathway from halomethylthiophenes, with the Delepine variant directly yielding the primary amine salt.[3]
-
The Mannich reaction allows for the direct aminomethylation of the thiophene ring, though it typically yields a tertiary amine (Mannich base) that may require further modification.[4]
By carefully considering the advantages and limitations of each method, researchers can select the most efficient and practical approach for their specific synthetic goals in the pursuit of novel aminomethylthiophene-containing compounds.
References
- 1. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. perlego.com [perlego.com]
- 7. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 8. researchgate.net [researchgate.net]
- 9. gctlc.org [gctlc.org]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro Assessment of (5-Methylthiophen-2-yl)methanamine hydrochloride's Effectiveness as a Putative Monoamine Oxidase Inhibitor
This guide provides a comprehensive framework for the in vitro evaluation of (5-Methylthiophen-2-yl)methanamine hydrochloride, a compound of interest for researchers and drug development professionals. Due to the limited publicly available data on the specific biological activity of this compound, this document outlines a robust strategy for its assessment as a potential monoamine oxidase (MAO) inhibitor, a common therapeutic target for structurally related molecules. The methodologies, comparisons with established alternatives, and data presentation formats detailed herein are designed to facilitate a thorough and objective analysis of its efficacy.
Monoamine oxidases (MAO) are critical enzymes in the catabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2] The two isoforms, MAO-A and MAO-B, differ in their substrate specificity and inhibitor selectivity, making the characterization of a new compound's inhibitory profile essential.[1]
Comparative Analysis of In Vitro MAO Inhibition Assays
The selection of an appropriate in vitro assay is crucial for determining the inhibitory potential and selectivity of a test compound. Below is a comparison of common methodologies.
| Assay Type | Principle | Common Substrates | Detection Method | Advantages | Potential Issues |
| Fluorometric Assay | Measures the production of hydrogen peroxide (H2O2) as a byproduct of MAO activity using a fluorescent probe like Amplex Red.[3] | p-Tyramine[3] | Fluorescence | High-throughput compatible, sensitive. | Compound autofluorescence or interference with detection chemistry can lead to false positives.[3] |
| Chemiluminescent Assay | Utilizes a luminogenic substrate that is converted by MAO into a luciferin derivative, which in the presence of luciferase produces light. | MAO-Glo™ kit specific substrate | Luminescence | High sensitivity and broad dynamic range. | Potential for compound interference with the luciferase reaction. |
| Spectrophotometric Assay | Measures the change in absorbance resulting from the enzymatic conversion of a substrate to a product with a distinct absorbance spectrum.[2] | Kynuramine (for MAO-A and MAO-B), Benzylamine (for MAO-B)[2] | UV-Vis Spectrophotometry | Cost-effective, straightforward. | Lower sensitivity compared to fluorescence or luminescence assays. |
| LC-MS/MS Assay | Directly measures the depletion of the substrate and/or the formation of the metabolite. | Kynuramine[1] | Mass Spectrometry | High specificity and can be used with a wide range of substrates. | Lower throughput, requires specialized equipment. |
Comparative Data of Reference MAO Inhibitors
To contextualize the potential effectiveness of this compound, its inhibitory activity should be compared against well-characterized MAO inhibitors.
| Compound | Target(s) | Reported IC50 Values | Mode of Action |
| Clorgyline | MAO-A selective[1][4] | Varies by assay conditions | Irreversible |
| Selegiline (l-Deprenyl) | MAO-B selective at low doses[1][4] | Varies by assay conditions | Irreversible |
| Safinamide Mesylate | MAO-B selective[4] | hMAO-B: 0.23 ± 0.01 µM[4] | Reversible |
| hMAO-B-IN-6 | MAO-B selective[5] | hMAO-B: 0.019 µM; hMAO-A: 46.365 µM[5] | Not specified |
| Tranylcypromine | Non-selective[1] | Varies by assay conditions | Irreversible |
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results.
Protocol 1: In Vitro Fluorometric MAO Inhibition Assay[3][5]
This protocol provides a general method for assessing MAO inhibition by measuring the production of hydrogen peroxide.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) at the optimal pH for the MAO isoform being tested.
-
Enzyme Solution: Reconstitute recombinant human MAO-A or MAO-B enzyme in assay buffer to the desired concentration.
-
Substrate Solution: Prepare a stock solution of a suitable substrate, such as p-tyramine. The final concentration used in the assay should be at or below the Michaelis-Menten constant (Km) to accurately determine IC50 values for competitive inhibitors.[3]
-
Fluorescent Probe/Enzyme Mix: Prepare a working solution containing a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in assay buffer.
-
Test Compound: Prepare serial dilutions of this compound and reference inhibitors in assay buffer.
2. Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well black plate. Include a no-inhibitor (vehicle) control and a positive control with a known inhibitor.
-
Add the MAO enzyme solution to all wells except for a no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction, particularly for irreversible inhibitors.
-
Initiate the reaction by adding the substrate and fluorescent probe/HRP mixture to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Spectrophotometric MAO-A and MAO-B Inhibition Assay[2]
This protocol describes a continuous spectrophotometric method for assessing MAO activity.
1. Reagent Preparation:
-
Assay Buffer: As described in Protocol 1.
-
Enzyme Solution: Prepare recombinant human MAO-A or MAO-B.
-
Substrates: Use kynuramine for MAO-A and benzylamine for MAO-B.
-
Test Compound: Prepare serial dilutions of this compound and reference inhibitors.
2. Assay Procedure:
-
In a quartz cuvette, mix the assay buffer, enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a defined period.
-
Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Continuously monitor the change in absorbance at 316 nm for the formation of 4-hydroxyquinoline (from kynuramine) or at 250 nm for the formation of benzaldehyde (from benzylamine).
3. Data Analysis:
-
Determine the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition and subsequently the IC50 value as described in Protocol 1.
-
To determine the inhibition pattern (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration in the presence of different inhibitor concentrations and analyze the data using Lineweaver-Burk plots.
Visualizations
Signaling Pathway and Pharmacological Intervention
Caption: Dopamine metabolism by MAO-B and the site of pharmacological inhibition.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of a test compound.
References
Evaluating the Cross-Reactivity of Thiophene-Based Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile nature allows for interaction with a wide array of biological targets. However, this versatility can also lead to cross-reactivity, where a molecule interacts with unintended targets, potentially causing off-target effects or offering opportunities for polypharmacology. This guide provides a comparative analysis of the cross-reactivity of various thiophene-based molecules, with a focus on their activity against different protein kinases and cyclooxygenase (COX) enzymes. The information presented is collated from various scientific studies to offer a broad perspective on the selectivity profiles of these compounds.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of several thiophene-based compounds against a panel of protein kinases and COX enzymes. Lower IC50 values indicate greater potency. By comparing the IC50 values of a single compound against multiple targets, researchers can infer its selectivity profile.
Table 1: Cross-Reactivity of Thiophene-Based Kinase Inhibitors (IC50 in µM)
| Compound ID/Series | Target Kinase | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative 5 | FLT3 | 32.435 | [1] |
| A panel of other kinases | >50 (indicative of selectivity) | [1] | |
| Thieno[2,3-d]pyrimidine Derivative 8 | FLT3 | 40.55 | [1] |
| Thieno[2,3-d]pyrimidine Derivative 9b | FLT3 | 39.61 | [1] |
| 5-hydroxybenzothiophene hydrazide 16b | Clk4 | 0.011 | [2] |
| DRAK1 | 0.087 | [2] | |
| Haspin | 0.1257 | [2] | |
| Clk1 | 0.163 | [2] | |
| Dyrk1B | 0.284 | [2] | |
| Dyrk1A | 0.3533 | [2] |
Note: Data for each compound series is sourced from the indicated reference. Direct comparison between different series should be made with caution as experimental conditions may vary.
Table 2: Cross-Reactivity of Thiophene-Based COX Inhibitors (IC50 in µM)
| Compound ID/Series | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-1 | 45.62 | 0.12 | [3] |
| COX-2 | 5.45 | [3] | ||
| Celecoxib (Reference Drug) | COX-1 | >100 | >15.44 | [3] |
| COX-2 | 6.47 | [3] | ||
| 2,3,4-trisubstituted thiophene 21 | COX-2 | 0.67 | Not specified | [4] |
| 5-LOX | 2.33 | [4] |
Note: The selectivity index is a ratio of IC50 values (COX-1/COX-2), where a higher value indicates greater selectivity for COX-2.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for two key assays used to evaluate the activity of thiophene-based compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Thiophene-based test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thiophene-based compounds in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of a solution containing the kinase and its substrate in the appropriate kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5][6]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.[5][6]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., CCRF-CEM, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiophene-based test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the thiophene-based compounds for 72 hours.[7]
-
MTT Addition: Remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[7]
-
Incubate the plate at 37°C for 1.5 hours.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Incubate with shaking for 15 minutes.[7]
-
Data Acquisition: Measure the absorbance at 492 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the evaluation of thiophene-based molecules.
Caption: JAK-STAT signaling pathway with inhibitory action of a thiophene-based compound.
Caption: The intrinsic apoptosis pathway induced by a thiophene-based compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. promega.com [promega.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 7. MTT (Assay protocol [protocols.io]
Benchmarking (5-Methylthiophen-2-yl)methanamine hydrochloride Against Established Chemical Probes for Monoamine System Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound (5-Methylthiophen-2-yl)methanamine hydrochloride against established chemical probes targeting key components of the monoamine neurotransmitter system. Due to its structural similarity to monoamine signaling molecules, this compound is hypothesized to interact with monoamine transporters and/or monoamine oxidase enzymes. This document outlines the experimental framework for validating and characterizing this potential activity.
Introduction to this compound
This compound is a synthetic compound featuring a methyl-substituted thiophene ring linked to a methanamine group. While its specific biological activities are not yet fully characterized, its structural resemblance to endogenous monoamines suggests potential interactions with proteins that bind, transport, or metabolize these neurotransmitters. Thiophene derivatives are known to possess a wide range of biological activities, including acting as serotonin antagonists. This guide proposes a systematic evaluation of this compound's effects on the dopamine transporter (DAT), the serotonin transporter (SERT), the norepinephrine transporter (NET), and the monoamine oxidase enzymes MAO-A and MAO-B.
Comparative Analysis with Established Chemical Probes
To ascertain the potential efficacy and selectivity of this compound, its performance will be benchmarked against well-established and selective chemical probes for each proposed target.
Monoamine Transporter Inhibition
Monoamine transporters are crucial for regulating neurotransmitter levels in the synaptic cleft. Inhibition of these transporters is a key mechanism of action for many therapeutic drugs, including antidepressants and psychostimulants.
Table 1: Comparative Inhibition of Monoamine Transporters (Hypothetical Data)
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| This compound | TBD | TBD | TBD |
| GBR 12909 (DAT Probe) | 5 | 1500 | 800 |
| Fluoxetine (SERT Probe) | 800 | 10 | 250 |
| Nisoxetine (NET Probe) | 200 | 500 | 2 |
IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. TBD: To Be Determined.
Monoamine Oxidase Inhibition
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.
Table 2: Comparative Inhibition of Monoamine Oxidase Isoforms (Hypothetical Data)
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| This compound | TBD | TBD |
| Clorgyline (MAO-A Probe) | 8 | 1200 |
| Selegiline (MAO-B Probe) | 900 | 15 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. TBD: To Be Determined.
Experimental Protocols
The following protocols describe the methodologies for obtaining the comparative data presented in Tables 1 and 2.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a specific fluorescent or radiolabeled substrate into cells expressing the target transporter.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human DAT, SERT, or NET in appropriate media.
-
Assay Preparation: Plate the cells in 96-well plates and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with assay buffer. Add increasing concentrations of this compound or a reference compound (GBR 12909, Fluoxetine, or Nisoxetine) to the wells.
-
Substrate Addition: Add a fluorescent substrate (e.g., ASP+) or a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Signal Termination: Stop the uptake by washing the cells with ice-cold assay buffer.
-
Detection:
-
For fluorescent substrates, measure the fluorescence intensity using a plate reader.
-
For radiolabeled substrates, lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Monoamine Oxidase (MAO) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A or MAO-B using a commercially available fluorometric assay kit.
Protocol:
-
Reagent Preparation: Prepare the MAO assay buffer, substrate, and enzyme solutions (recombinant human MAO-A or MAO-B) according to the kit manufacturer's instructions.
-
Compound Addition: To the wells of a 96-well plate, add increasing concentrations of this compound or a reference inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Enzyme Incubation: Add the MAO-A or MAO-B enzyme to the wells and incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a specified duration (e.g., 30 minutes) using a fluorescence plate reader. The product of the MAO reaction reacts with a probe to generate a fluorescent signal.
-
Data Analysis: Calculate the reaction rate (slope of the fluorescence versus time curve) for each concentration. Determine the percentage of inhibition and calculate the IC50 value.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of monoamine transporter inhibition.
Caption: Principle of the monoamine oxidase activity assay.
Safety Operating Guide
Navigating the Safe Disposal of (5-Methylthiophen-2-yl)methanamine hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (5-Methylthiophen-2-yl)methanamine hydrochloride, ensuring the protection of laboratory personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 171661-55-5) was not available at the time of this writing. The following procedures are based on the known hazards of structurally similar compounds and general best practices for laboratory chemical waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a certified safety professional before proceeding with any disposal. This guide is intended to supplement, not replace, institutional and regulatory protocols.
Immediate Safety and Hazard Profile
Based on data from similar chemical compounds, this compound is anticipated to present the following hazards.[1][2][3] Personal protective equipment (PPE) should be worn at all times when handling this compound.
| Hazard Statement | GHS Classification | Recommended Precautions |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1][2][4] |
| Causes skin irritation | Skin Irritation (Category 2) | Wear protective gloves and clothing. In case of skin contact, wash immediately with plenty of water.[1][2] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear safety glasses with side-shields or goggles. In case of eye contact, rinse cautiously with water for several minutes.[1][2] |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Avoid breathing dust. Use in a well-ventilated area or with a fume hood.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is the pure compound, a solution, or mixed with other chemicals.
-
Segregate Incompatibles: Do not mix this compound with strong oxidizing agents, strong bases, or other reactive chemicals to prevent hazardous reactions.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container compatible with the chemical. The original container, if in good condition, is often a suitable choice.
Step 2: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
Step 3: Waste Collection and Labeling
-
Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust.
-
Liquid Waste: If in solution, transfer the liquid to a designated liquid hazardous waste container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date, and any other information required by your institution.
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
Step 5: Final Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling (5-Methylthiophen-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of (5-Methylthiophen-2-yl)methanamine hydrochloride, a compound of interest in drug development and chemical research. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
This compound is classified as a substance that is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[1] Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is required when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 or EN166 | Protects against splashes, sprays, and dust. A face shield should be worn over goggles when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides protection against skin contact. Double gloving is recommended for compounds with potential toxicity.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | Protects skin from splashes and potential fire hazards. Must be fully buttoned with sleeves down. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Necessary if there is a risk of inhaling dust, particularly when handling the powder outside of a certified chemical fume hood.[3] |
| Foot Protection | Closed-toe Shoes | --- | Prevents injury from spills. |
Operational Plan: Handling and Disposal
1. Preparation and Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Designate a specific area within the fume hood for the experiment to contain potential spills.
-
Have all necessary equipment and reagents prepared before commencing work to minimize handling time.
2. Weighing and Transfer:
-
When weighing the solid compound, do so within the chemical fume hood on a tared container.
-
Use appropriate tools to handle the solid, minimizing the creation of dust.
-
Close the container immediately after weighing and transferring the compound.
3. Experimental Procedure:
-
Continuously monitor the experiment for any unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while working.
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly label and store any resulting mixtures or products.
5. Disposal Plan:
-
Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[2]
-
Dispose of all waste in accordance with local, state, and federal regulations.
Visual Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
